Org 25543 hydrochloride
Description
Properties
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQJILJYQVZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Org 25543 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 25543 hydrochloride is a potent and highly selective, non-competitive inhibitor of the glycine transporter type 2 (GlyT2). Its mechanism of action centers on the allosteric inhibition of GlyT2, leading to an elevation of synaptic glycine levels and subsequent enhancement of inhibitory glycinergic neurotransmission. This activity confers its analgesic properties observed in preclinical models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the molecular mechanism, binding kinetics, and pharmacological effects of Org 25543, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction: The Role of GlyT2 in Nociception
The glycine transporter type 2 (GlyT2) plays a crucial role in modulating inhibitory neurotransmission in the spinal cord and brainstem. By reuptaking glycine from the synaptic cleft into presynaptic neurons, GlyT2 controls the concentration of this inhibitory neurotransmitter available to activate glycine receptors (GlyRs). In chronic pain states, a deficit in glycinergic inhibition is often observed. Therefore, inhibiting GlyT2 to increase synaptic glycine concentrations presents a promising therapeutic strategy for pain management. Org 25543 has been instrumental as a pharmacological tool to probe the therapeutic potential of GlyT2 inhibition.
Molecular Mechanism of Action
This compound exerts its pharmacological effects through a non-competitive and apparently irreversible or slowly reversible inhibition of GlyT2. Unlike competitive inhibitors that bind to the glycine substrate site, Org 25543 is proposed to bind to an allosteric site on the transporter.
Recent studies combining molecular dynamics simulations and site-directed mutagenesis suggest that the most likely binding location for Org 25543 is a lipid-facing allosteric site on GlyT2. This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the translocation of glycine across the neuronal membrane. The interaction is further stabilized by cholesterol molecules in the cell membrane, forming a regulatory network. This allosteric mechanism of inhibition contributes to the high potency and selectivity of the compound.
Signaling Pathway of GlyT2 Inhibition by Org 25543
The Allosteric Binding Site of Org 25543 on the Glycine Transporter 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding site and mechanism of action of Org 25543, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). Understanding the molecular interactions between Org 25543 and GlyT2 is critical for the rational design of novel analgesics targeting neuropathic pain, while mitigating the side effects associated with irreversible inhibition. This document synthesizes findings from computational modeling, site-directed mutagenesis, and cutting-edge structural biology to provide a comprehensive overview for researchers in the field.
Executive Summary
Org 25543 is a pseudo-irreversible, non-competitive inhibitor of GlyT2 with nanomolar potency.[1] While it has demonstrated analgesic properties in preclinical models, its clinical development has been hampered by toxicity associated with its irreversible mechanism of action.[1][2] Recent breakthroughs, including the resolution of cryo-electron microscopy (cryo-EM) structures, have definitively identified the binding site of Org 25543. It binds to an extracellular allosteric site , distinct from the glycine binding (orthosteric) site.[3][4][5] This binding event locks the transporter in an outward-open conformation, thereby preventing the translocation of glycine.[3][4] This guide will detail the specific residues involved in this interaction, present the quantitative data on Org 25543's activity, outline the key experimental methodologies used to uncover this binding site, and provide visual representations of the associated molecular pathways and experimental workflows.
The Extracellular Allosteric Binding Site of Org 25543
Initial hypotheses regarding the binding site of Org 25543, derived from homology modeling and mutagenesis studies, pointed towards a vestibular allosteric site (VAS) or a region overlapping with a secondary allosteric site (S2).[1][2][6] These studies correctly implicated transmembrane domains (TMs) 1, 3, 6, 8, and 10 in the inhibitor's action.[2][6][7]
However, recent cryo-EM structures of human GlyT2 in complex with Org 25543 have provided an unambiguous localization of its binding pocket.[3][4][5] Org 25543 binds to a predominantly hydrophobic pocket located on the extracellular side of the transporter, sandwiched between TM1b, TM10, and extracellular loop 4 (EL4).[3] This site is also referred to in the literature as a "lipid allosteric site".[8][9][10]
The key residues that form direct interactions with Org 25543, stabilizing it within this allosteric pocket, have been identified as:
-
L211
-
W215
-
R216
-
P543
-
D633 [3]
Binding of Org 25543 to this site locks GlyT2 in an outward-open conformation, preventing the conformational changes necessary for glycine transport and leading to its inhibitory effect.[3][4]
Quantitative Data for Org 25543 Inhibition of GlyT2
The inhibitory potency of Org 25543 on GlyT2 has been consistently characterized with an IC₅₀ in the low nanomolar range.
| Compound | Target | Assay Type | IC₅₀ (nM) | Inhibition Type | Reference |
| Org 25543 | GlyT2 | [³H]glycine uptake | 16 | Non-competitive, Irreversible | [1] |
| Org 25543 | GlyT2 | [³H]glycine uptake | 17.7 ± 4.6 | - | [2] |
| Org 25543 | GlyT2 | Electrophysiology | 20 | Irreversible | [11] |
| Org 25543 | GlyT2 | Electrophysiology | 3.76 (2.36–6.01) | - | [11] |
Experimental Protocols
The elucidation of the Org 25543 binding site has been a multi-faceted endeavor, relying on the convergence of evidence from several key experimental approaches.
Site-Directed Mutagenesis and Glycine Transport Assays
This technique was instrumental in the initial probing of potential binding site residues.
-
Principle: Specific amino acid residues in GlyT2 predicted to interact with Org 25543 are mutated. The effect of these mutations on the inhibitory potency of Org 25543 is then quantified. A significant change in IC₅₀ suggests the involvement of the mutated residue in inhibitor binding.
-
Methodology:
-
Mutagenesis: Point mutations in the rat or human GlyT2 cDNA (subcloned into an expression vector like pCDNA3) are generated using kits such as the QuikChange Site-Directed Mutagenesis Kit.[6]
-
Expression: The wild-type and mutant GlyT2 constructs are transiently expressed in a suitable cell line, commonly COS7 cells.[2][6]
-
Glycine Transport Assay:
-
Radiolabeled Uptake: Transfected cells are incubated with [³H]glycine in the presence of varying concentrations of Org 25543. The amount of radiolabel accumulated by the cells is measured by scintillation counting.[2]
-
Electrophysiology: Glycine-evoked currents in oocytes expressing GlyT2 are measured in the presence of different concentrations of Org 25543 using two-electrode voltage clamp.[11]
-
-
Data Analysis: The IC₅₀ values for Org 25543 on wild-type and mutant transporters are calculated and compared.
-
Molecular Dynamics (MD) Simulations
Computational simulations provided a dynamic view of the inhibitor-transporter interactions.
-
Principle: MD simulations are used to model the behavior of the GlyT2-Org 25543 complex over time, allowing for the prediction of stable binding poses and the identification of key interacting residues.
-
Methodology:
-
Homology Modeling: A 3D model of GlyT2 is constructed based on the crystal structure of a related transporter, such as the Drosophila melanogaster dopamine transporter (dDAT).[2][6]
-
Ligand Docking: Org 25543 is computationally "docked" into potential binding sites on the GlyT2 model.[6]
-
MD Simulation: The GlyT2-Org 25543 complex is embedded in a simulated lipid bilayer with solvent, and the system's trajectory is calculated over time (e.g., nanoseconds).[12]
-
Analysis: The stability of the binding pose and the interaction energies between Org 25543 and individual GlyT2 residues are analyzed.[6]
-
Cryo-Electron Microscopy (Cryo-EM)
This structural biology technique provided the definitive high-resolution structure of the GlyT2-Org 25543 complex.
-
Principle: Cryo-EM is used to determine the near-atomic resolution structure of macromolecules by imaging vitrified (flash-frozen) samples with an electron microscope.
-
Methodology:
-
Protein Purification: Human GlyT2 is expressed and purified.
-
Complex Formation: Purified GlyT2 is incubated with Org 25543 to form a stable complex.
-
Vitrification: The complex is applied to an EM grid and rapidly frozen in liquid ethane.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D density map.
-
Model Building: An atomic model of the GlyT2-Org 25543 complex is built into the cryo-EM density map.[3][4]
-
Visualizations
Signaling and Functional Pathway
Caption: Mechanism of GlyT2 inhibition by Org 25543.
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying the Org 25543 binding site.
References
- 1. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Org 25543 Hydrochloride: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 25543 hydrochloride is a potent and selective, albeit largely irreversible, inhibitor of the glycine transporter type 2 (GlyT2).[1][2] Its ability to modulate glycinergic neurotransmission has made it a valuable research tool for investigating the role of GlyT2 in various physiological processes, particularly in the context of pain signaling. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Properties and Structure
This compound, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a synthetic molecule that has been instrumental in the study of GlyT2.[3]
Chemical Structure:
Figure 1: Chemical structure of Org 25543.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C24H32N2O4・HCl | [4] |
| Molecular Weight | 448.98 g/mol | [4] |
| CAS Number | 495076-64-7 | [4] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | Water: 8.98 mg/mL (20 mM), DMSO: 44.9 mg/mL (100 mM) | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of the glycine transporter type 2 (GlyT2).[1][4] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons. By inhibiting GlyT2, Org 25543 increases the extracellular concentration of glycine, thereby enhancing activation of postsynaptic glycine receptors (GlyRs). This leads to an increased inhibitory tone in the central nervous system, particularly in the spinal cord, which is a key mechanism for its analgesic effects.[5]
Figure 2: Mechanism of action of Org 25543 in enhancing glycinergic neurotransmission.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of human GlyT2, with reported IC50 values in the low nanomolar range. It exhibits high selectivity for GlyT2 over GlyT1 and a wide range of other biological targets.[1][4]
In Vitro Activity:
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (hGlyT2) | 16 nM | CHO | [3H]glycine uptake | [1][4] |
| IC50 (hGlyT2) | 17.7 ± 4.6 nM | COS7 | [3H]glycine uptake | [6] |
| IC50 (hGlyT2) | ~20 nM | HEK293 | [3H]glycine uptake | [7] |
| Equilibrium Dissociation Constant (Kd) | 7.45 nM | HEK293 membranes | MS Binding Assay | [8] |
In Vivo Activity and Pharmacokinetics:
Org 25543 has demonstrated analgesic effects in various animal models of neuropathic and inflammatory pain.[9] It is known to be brain penetrant.[9] However, its use has been limited by a narrow therapeutic window, with on-target side effects such as tremors, seizures, and even mortality observed at doses close to the maximal analgesic dose, which is attributed to its pseudo-irreversible binding to GlyT2.[1]
| Animal Model | Route of Administration | Effective Dose | Observed Effects | Reference |
| Partial Sciatic Nerve Ligation (mice) | Intraperitoneal (i.p.) | 30 and 50 mg/kg | Amelioration of mechanical allodynia | [1] |
| Chronic Constriction Injury (mice) | Intraperitoneal (i.p.) | 50 mg/kg | Reversal of allodynia, accompanied by seizures and one lethality | [1] |
| Mouse Formalin Test, pSNL Neuropathy, Diabetic Neuropathy, CFA-induced Inflammatory Pain | Systemic and/or intrathecal (i.t.) | Not specified | Analgesic effect | [9] |
Experimental Protocols
[3H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Figure 3: Workflow for a typical [3H]glycine uptake assay.
Detailed Methodology:
-
Cell Culture: HEK293 or COS7 cells stably expressing human GlyT2 are cultured in appropriate media and seeded into 24- or 48-well plates.[6]
-
Compound Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., PBS). Cells are then pre-incubated with varying concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 10-20 minutes) at 37°C.[6]
-
Glycine Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 µM) to each well. The incubation is carried out for a short period (e.g., 7-10 minutes) at 37°C.[6]
-
Termination of Uptake: The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]glycine.[6]
-
Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). The lysate is then transferred to scintillation vials, and the amount of incorporated [3H]glycine is determined by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of Org 25543 is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Assay in Xenopus laevis Oocytes
This method directly measures the function of the GlyT2 transporter by recording glycine-induced currents.
Detailed Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding human GlyT2. The oocytes are then incubated for 2-5 days to allow for transporter expression.
-
Two-Electrode Voltage Clamp: An oocyte expressing GlyT2 is placed in a recording chamber and perfused with a standard recording solution. The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Glycine Application: Glycine is applied to the oocyte, which elicits an inward current due to the electrogenic nature of the Na+/Cl-/glycine co-transport.[5]
-
Inhibitor Application: To determine the inhibitory effect of Org 25543, the oocyte is pre-incubated with the compound for a defined period before the co-application of glycine and the inhibitor. The reduction in the glycine-induced current is measured.[7]
-
Data Analysis: The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value. Washout experiments can also be performed to assess the reversibility of the inhibitor.[5][7]
Conclusion
This compound is a powerful pharmacological tool for the in vitro and in vivo investigation of GlyT2 function. Its high potency and selectivity have been crucial in elucidating the role of this transporter in pain pathways. However, its pseudo-irreversible binding and associated toxicity have precluded its clinical development. Future research may focus on developing reversible GlyT2 inhibitors with an improved safety profile, building upon the foundational knowledge gained from studies with Org 25543.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
In Vitro Characterization of Org 25543 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological and biochemical characterization of Org 25543 hydrochloride, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). The information presented herein is a synthesis of publicly available research, intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug discovery.
Introduction
This compound, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a small molecule inhibitor of the glycine transporter 2 (GlyT2). GlyT2 plays a crucial role in regulating glycine levels in the synapse, thereby modulating glycinergic neurotransmission, which is predominantly inhibitory in the spinal cord and brainstem. The pharmacological blockade of GlyT2 has been identified as a potential therapeutic strategy for the management of chronic pain. Org 25543 has been instrumental in preclinical studies aimed at validating this therapeutic approach. This document details the in vitro properties of Org 25543, including its binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action
Org 25543 is a potent and selective inhibitor of GlyT2. It exhibits high selectivity for GlyT2 over the glycine transporter 1 (GlyT1)[1]. Studies have demonstrated that Org 25543 acts as a non-competitive inhibitor of glycine transport[1]. This suggests that it does not bind to the same site as the substrate, glycine.
Recent evidence points towards an allosteric mechanism of inhibition, where Org 25543 binds to a site distinct from the substrate-binding pocket. Molecular dynamics simulations and mutagenesis studies have proposed that the most likely binding site for Org 25543 is a lipid-accessible allosteric site on the GlyT2 protein. Furthermore, it has been shown that cholesterol, a component of the cell membrane, can form specific interactions with the inhibitor-bound transporter, creating an allosteric network of regulatory sites.
The binding of Org 25543 is characterized by a slow off-rate, leading to observations of irreversible or "biologically irreversible" inhibition in some experimental settings. This prolonged engagement with the transporter is a key feature of its pharmacological profile.
Quantitative Pharmacological Data
The in vitro potency and binding characteristics of Org 25543 have been determined using various experimental techniques. The following tables summarize the key quantitative data from the literature.
Table 1: Inhibitory Potency of Org 25543
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| [³H]Glycine Uptake | hGlyT2-expressing CHO cells | IC₅₀ | 16 | [2] |
| [³H]Glycine Uptake | GlyT2-expressing COS-7 cells | IC₅₀ | 17.7 ± 4.6 | |
| [³H]Glycine Uptake | GlyT2-expressing HEK293 cells | IC₅₀ | ~20 | |
| FLIPR Membrane Potential | rGlyT2-HEK cell line | IC₅₀ | 31 ± 6 | [2] |
Table 2: Binding Kinetics and Affinity of Org 25543 for GlyT2
| Assay Type | Parameter | Value | Unit | Reference |
| MS Binding Assay | Kd | 7.45 | nM | [2] |
| MS Binding Assay | kon | 1.01 x 10⁶ | M⁻¹s⁻¹ | [2] |
| MS Binding Assay | koff | 7.07 x 10⁻³ | s⁻¹ | [2] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the in vitro characterization of Org 25543.
Cell Culture and Transfection (Example: COS-7 cells)
-
Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For expression of GlyT2, COS-7 cells are seeded in appropriate culture vessels (e.g., 24-well plates) to reach 50-80% confluency on the day of transfection. Plasmid DNA encoding human or rodent GlyT2 is transfected into the cells using a suitable transfection reagent (e.g., lipid-based reagents). The cells are then incubated for 24-48 hours to allow for protein expression before being used in subsequent assays.
[³H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
-
Cell Preparation: GlyT2-expressing cells (e.g., transfected HEK293 or COS-7 cells) are seeded in 96-well plates and grown to confluency.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Cells are pre-incubated with varying concentrations of Org 25543 or vehicle control in KRH buffer for a specified time (e.g., 20 minutes) at 37°C.
-
The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]glycine.
-
After a short incubation period (e.g., 10-20 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the Org 25543 concentration and fitting the data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the currents associated with glycine transport and the effect of inhibitors.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding GlyT2. The oocytes are then incubated for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Glycine is applied to the oocyte to elicit an inward current mediated by GlyT2.
-
Org 25543 is co-applied with glycine to measure its inhibitory effect on the glycine-induced current.
-
-
Data Analysis: The inhibition of the glycine-induced current by Org 25543 is used to determine its potency and to study the kinetics of inhibition and reversibility.
Mass Spectrometry (MS) Binding Assay
This assay directly measures the binding of Org 25543 to GlyT2 in cell membranes.
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells overexpressing GlyT2. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Binding Reaction:
-
GlyT2-containing membranes are incubated with a fixed concentration of Org 25543 in an appropriate assay buffer. For competition assays, varying concentrations of a test compound are included.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The membrane-bound Org 25543 is separated from the unbound compound by rapid filtration through a filter plate.
-
The amount of bound Org 25543 is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Saturation binding experiments are used to determine the Kd and Bmax. Competition binding assays are used to determine the Ki of other ligands. Kinetic experiments (association and dissociation) are used to determine the kon and koff rates.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for the in vitro characterization of Org 25543.
Caption: Allosteric inhibition of GlyT2 by Org 25543.
Caption: Workflow for the [³H]Glycine Uptake Assay.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Workflow for the MS Binding Assay.
References
Org 25543 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Org 25543 Hydrochloride
This compound is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its study.
| Parameter | Value | Reference |
| CAS Number | 495076-64-7 | [1][2][3] |
| Molecular Weight | 448.98 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₂N₂O₄ · HCl | [1] |
Mechanism of Action
This compound is a selective and irreversible non-competitive inhibitor of the glycine transporter 2 (GlyT2), with a reported IC50 of approximately 16 nM for human GlyT2.[1][5] Its high selectivity is demonstrated by its lack of significant activity at the glycine transporter 1 (GlyT1) and a wide range of other biological targets.[1]
The primary function of GlyT2, located on the presynaptic terminals of glycinergic neurons, is the reuptake of glycine from the synaptic cleft. This process is crucial for replenishing vesicular glycine stores and terminating the inhibitory postsynaptic signal. By irreversibly inhibiting GlyT2, this compound leads to a sustained increase in the extracellular concentration of glycine in the synaptic cleft.[5] This elevation in synaptic glycine enhances the activation of postsynaptic glycine receptors, thereby potentiating inhibitory neurotransmission. This mechanism of action underlies the compound's analgesic effects observed in preclinical models of neuropathic and inflammatory pain.[5]
Recent studies suggest that Org 25543 binds to a lipid allosteric site on GlyT2, rather than the substrate-binding site, explaining its non-competitive mode of inhibition.[6][7]
Signaling Pathways and Molecular Interactions
The inhibitory action of this compound on GlyT2 initiates a cascade of events that modulate neuronal signaling, primarily through the enhancement of inhibitory glycinergic neurotransmission. The following diagram illustrates the key molecular interactions and pathways influenced by GlyT2 inhibition.
GlyT2 activity and localization are regulated by interactions with several proteins. It is known to interact with Syntaxin 1A, which is involved in the insertion of the transporter into the plasma membrane. The PDZ domain protein syntenin-1 has also been identified as an intracellular binding partner, potentially regulating its trafficking and presynaptic localization. Furthermore, GlyT2 functionally associates with the Plasma Membrane Ca2+-ATPase (PMCA) and the Na+-Ca2+ exchanger (NCX1). The Hedgehog signaling pathway has been shown to control GlyT2 expression and activity, while Protein Kinase C (PKC) is involved in the regulation of its trafficking.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize GlyT2 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental conditions.
[³H]Glycine Uptake Assay in HEK293 or COS-7 Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
Materials:
-
HEK293 or COS-7 cells stably or transiently expressing human GlyT2
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]Glycine
-
This compound or other test compounds
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate GlyT2-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Compound Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or test compound for a specified time (e.g., 10-30 minutes) at 37°C.
-
Glycine Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique measures the currents generated by the movement of ions during glycine transport, providing a functional readout of GlyT2 activity.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human GlyT2
-
Recording solution (e.g., ND96)
-
Glycine solution
-
This compound or other test compounds
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes from Xenopus laevis. Inject the oocytes with GlyT2 cRNA and incubate for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Glycine Application: Apply a solution containing glycine to the oocyte to elicit an inward current, which is a result of the co-transport of Na+, Cl-, and glycine by GlyT2.
-
Inhibitor Application: Perfuse the oocyte with a solution containing this compound or the test compound for a defined period.
-
Assessment of Inhibition: Re-apply the glycine solution in the presence of the inhibitor and measure the resulting current. The reduction in current amplitude indicates the degree of inhibition.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.
Mass Spectrometry (MS) Binding Assay
This is a direct binding assay that quantifies the amount of a test compound bound to the transporter using mass spectrometry.
Materials:
-
Cell membranes prepared from cells overexpressing GlyT2
-
This compound (as the unlabeled ligand)
-
Assay buffer
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the GlyT2-expressing cell membranes with various concentrations of this compound in the assay buffer.
-
Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the free ligand, typically by rapid filtration through a filter plate.
-
Elution and Quantification: Elute the bound ligand from the filter and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the binding affinity (Kd) and the maximum binding capacity (Bmax) by analyzing the saturation binding data.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel GlyT2 inhibitor.
References
- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuronal glycine transporter 2 interacts with the PDZ domain protein syntenin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Presynaptic Control of Glycine Transporter 2 (GlyT2) by Physical and Functional Association with Plasma Membrane Ca2+-ATPase (PMCA) and Na+-Ca2+ Exchanger (NCX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The presynaptic glycine transporter GlyT2 is regulated by the Hedgehog pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation and Handling of Org 25543 Hydrochloride Stock Solutions
Audience: This document is intended for researchers, scientists, and drug development professionals working with Org 25543 hydrochloride.
Abstract: this compound is a potent and highly selective inhibitor of the glycine transporter type 2 (GlyT2), with an IC₅₀ of approximately 16 nM for human GlyT2.[1][2][3] It displays minimal activity at the GlyT1 transporter and over 50 other common biological targets, making it a valuable tool for studying glycinergic neurotransmission.[2][3] Its inhibitory action leads to an increase in synaptic glycine levels, which has been shown to produce analgesic effects in animal models of neuropathic pain.[4] Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols and data for the effective use of this compound in a laboratory setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Note that the molecular weight may vary slightly between batches due to hydration. For precise calculations, refer to the batch-specific Certificate of Analysis.
| Property | Value |
| Chemical Name | N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride |
| Molecular Formula | C₂₄H₃₂N₂O₄ · HCl |
| Molecular Weight | 448.98 g/mol |
| CAS Number | 495076-64-7 |
| Purity | ≥98% (HPLC) |
| Appearance | White to off-white solid[1] |
| Storage (Solid) | Desiccate at -20°C for long-term storage (up to 3 years).[1][2] |
Solubility Data
This compound exhibits different solubility limits in common laboratory solvents. For preparing high-concentration stock solutions, DMSO is the recommended solvent.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 44.9 - 50 mg/mL[1] | ~100 - 111 mM | Use of a new, anhydrous bottle of DMSO and brief sonication is recommended to ensure complete dissolution.[1][2] |
| Water | ~8.98 mg/mL[3] | ~20 mM | Sonication may be required to aid dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which is ideal for long-term storage and subsequent dilution into aqueous buffers or media.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene cryotubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and sonicator water bath
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the potent powder compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound (e.g., 5 mg).
-
Solvent Calculation: Calculate the required volume of DMSO to achieve a 100 mM concentration using the formula:
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 10,000
-
Example for 5 mg: Volume (µL) = [5 mg / 448.98 g/mol ] x 10,000 ≈ 111.4 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visual Inspection & Sonication: Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is clear.[1][2]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryotubes.[1] The volume of each aliquot should be appropriate for your typical experiment.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date. Store the aliquots upright at -80°C for up to 6 months or at -20°C for up to 1 month .[1]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
For most biological assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium.
Procedure:
-
Retrieve a single aliquot of the 100 mM DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
To minimize the risk of precipitation, pre-warm the aqueous buffer or cell culture medium to 37°C.[2]
-
Perform serial dilutions to reach the final desired concentration. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
After adding the compound from the DMSO stock, vortex the working solution gently but thoroughly to ensure homogeneity.
Mechanism of Action: GlyT2 Inhibition
This compound acts by blocking the GlyT2 transporter on the presynaptic membrane of glycinergic neurons. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, which terminates the neurotransmitter's signal. By inhibiting this process, Org 25543 increases the concentration and residence time of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs) and a potentiation of inhibitory neurotransmission.
References
Application Notes and Protocols for Org 25543 Hydrochloride in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 hydrochloride is a potent and selective, albeit irreversible, inhibitor of the glycine transporter 2 (GlyT2).[1][2] Its application in preclinical rodent models has been instrumental in validating GlyT2 as a therapeutic target for neuropathic pain. By blocking the reuptake of glycine in the spinal cord, Org 25543 enhances glycinergic neurotransmission, thereby restoring inhibitory tone and alleviating pain hypersensitivity.[3] These application notes provide a comprehensive overview of the use of Org 25543 in neuropathic pain research, including its mechanism of action, effective dosages, and potential side effects, along with detailed protocols for common experimental models.
Mechanism of Action
Neuropathic pain is often characterized by a reduction in inhibitory signaling in the dorsal horn of the spinal cord.[4] Glycine is a major inhibitory neurotransmitter in the spinal cord, and its synaptic concentration is regulated by GlyT2, which is located on presynaptic terminals of glycinergic neurons.[5] Org 25543 binds to an allosteric site on GlyT2, locking the transporter in a conformation that prevents glycine reuptake.[4][6] This leads to an accumulation of glycine in the synaptic cleft, increased activation of postsynaptic glycine receptors, and a subsequent reduction in the transmission of pain signals.[5]
Signaling Pathway
Caption: Mechanism of Org 25543 action at the glycinergic synapse.
Data Presentation
Table 1: Efficacy of Org 25543 in Rodent Models of Neuropathic Pain
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |
| Partial Sciatic Nerve Ligation (pSNL) | Mouse | Intravenous (i.v.) | 0.01 - 0.16 mg/kg | Reduced mechanical allodynia | [1][3] |
| Partial Sciatic Nerve Ligation (pSNL) | Rat | Subcutaneous (s.c.) | 4 mg/kg | Reduced mechanical allodynia | [2] |
| Diabetic Neuropathy | Mouse | Intravenous (i.v.) | 0.07 - 0.16 mg/kg (ED50) | Reduced nociceptive behavior | [1] |
| Formalin-Induced Pain (Late Phase) | Mouse | Intravenous (i.v.) | ≥ 0.06 mg/kg | Reduced paw licking time | [1] |
Table 2: Dose-Dependent Side Effects of Org 25543 in Rodents
| Species | Route of Administration | Dose | Observed Side Effects | Citation(s) |
| Mouse | Intravenous (i.v.) | 0.2 mg/kg | Tremors, stereotypies | [1] |
| Mouse | Intravenous (i.v.) | 2 mg/kg | Tremors, stereotypies | [1] |
| Mouse | Intravenous (i.v.) | 20 mg/kg | Spasms, convulsions, lethality | [1][2] |
| Mouse | Intraperitoneal (i.p.) | 50 mg/kg | Seizures, lethality, impaired motor coordination | [7] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for evaluating Org 25543.
Protocol 1: Partial Sciatic Nerve Ligation (pSNL) in Mice
This protocol describes the induction of neuropathic pain through partial ligation of the sciatic nerve, a widely used model to study nerve injury-induced pain.[8]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical drapes, sterile instruments
-
Antiseptic solution (e.g., betadine and 70% ethanol)
-
Analgesic for post-operative care (e.g., meloxicam)[9]
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the thigh of the left hind limb and sterilize the surgical area with antiseptic solution.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve.
-
Using an 8-0 or 9-0 suture, tightly ligate the dorsal one-third to one-half of the sciatic nerve.[8][9]
-
Ensure that the ligature is tight and that the underlying musculature is not included.
-
Suture the muscle and close the skin incision with wound clips or sutures.
-
Administer a post-operative analgesic and place the animal on a heating pad for recovery.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol details the measurement of mechanical sensitivity, a hallmark of neuropathic pain.[5]
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas chambers
Procedure:
-
Place the mice in individual Plexiglas chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes.[5]
-
Begin testing by applying a von Frey filament to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause a slight buckling and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[5]
-
If there is a positive response, use the next lighter filament.
-
If there is no response, use the next heavier filament.
-
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
-
Administer Org 25543 or vehicle and repeat the measurements at desired time points (e.g., 30, 60, 120 minutes post-administration).
Protocol 3: Assessment of Thermal Hyperalgesia using the Hot Plate Test
This protocol is used to assess the response to a thermal stimulus, another common measure in pain research.[10][11][12][13]
Materials:
-
Hot plate apparatus with a temperature controller
-
Plexiglas cylinder to confine the animal
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[12]
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[12]
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive behavior is observed.
-
A cut-off time (e.g., 30-50 seconds) should be established to prevent tissue damage.
-
Administer Org 25543 or vehicle and repeat the test at specified time points.
-
Ensure the hot plate surface is cleaned between animals.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. dol.inf.br [dol.inf.br]
- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Org 25543
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules, particularly those working with glycine transporter 2 (GlyT2) inhibitors.
Introduction
Org 25543 is a selective and potent inhibitor of the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine into presynaptic terminals.[1] As a potential therapeutic agent for conditions such as neuropathic pain, having a reliable and sensitive method for its quantification is crucial for pharmacokinetic, pharmacodynamic, and drug discovery studies.[2] This application note details a highly sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Org 25543 in biological matrices. The method utilizes a deuterated internal standard to ensure accuracy and precision.
The protocol described herein is based on a validated assay developed for MS Binding Assays, demonstrating a wide linear range and a very low limit of quantification suitable for demanding research applications.[1]
Experimental Protocols
-
Analyte: Org 25543
-
Internal Standard (IS): [²H₇]Org 25543
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Water (HPLC or LC-MS grade), N,N-dimethylacetamide (DMA)
-
Buffer: Ammonium bicarbonate
-
LC Column: Luna C8(2) (50 mm × 2 mm, 3 µm) or equivalent
A critical aspect of handling Org 25543 is its propensity to adhere to container surfaces, especially polypropylene, when dissolved in purely aqueous solutions.[1] To mitigate this, an organic co-solvent is necessary.
-
Stock Solutions: Prepare primary stock solutions of Org 25543 and the internal standard, [²H₇]Org 25543, in an appropriate organic solvent such as DMSO or DMA.
-
Working Solutions: Create a series of working standard solutions by diluting the stock solutions. To prevent analyte loss, use a solution of 10% N,N-dimethylacetamide (DMA) in water as the diluent.[1]
-
Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate amount of working solution into the chosen biological matrix. The final concentration of Org 25543 should range from 5 pM to 1 nM.[1] The internal standard, [²H₇]Org 25543, should be added to all samples (excluding matrix blanks) at a fixed concentration, for example, 100 pM.[1]
-
Final Sample Adjustment: Before injection, it is crucial to adjust the sample solvent to be compatible with the mobile phase. Add aqueous ammonium bicarbonate buffer (5 mM, pH 7.8) to each sample to achieve a final solvent composition that mirrors the mobile phase (e.g., 20:80 v/v buffer/acetonitrile).[1]
The analysis is performed on a triple quadrupole mass spectrometer equipped with a pneumatically assisted electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.[1][3]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Luna C8(2), 50 mm × 2 mm, 3 µm particle size |
| Mobile Phase | Isocratic: 20% 5 mM Ammonium Bicarbonate (pH 7.8) / 80% Acetonitrile |
| Flow Rate | 600 µL/min |
| Column Temp. | Ambient |
| Injection Volume | 45 µL |
| Run Time | 2.0 minutes |
| Divert Valve | Eluent directed to waste from 0.0 to 0.6 min to avoid salt contamination |
Data sourced from Ackermann et al., 2021.[1]
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Org 25543 Transition | 413.2 → 368.3 m/z |
| [²H₇]Org 25543 Transition | 420.3 → 375.4 m/z |
| Collision Gas | Helium or Nitrogen (as per instrument) |
Data sourced from Ackermann et al., 2021.[1]
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to data acquisition.
Caption: Experimental workflow for the quantification of Org 25543.
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The results demonstrate a robust and highly sensitive assay.
Table 3: Method Validation and Performance Characteristics
| Parameter | Result |
| Linear Dynamic Range | 5 pM to 1 nM |
| Lower Limit of Quant. (LLOQ) | 5 pM |
| Internal Standard | [²H₇]Org 25543 (100 pM fixed concentration) |
| Regression Model | Linear, weighted (1/x or 1/x²) |
| Correlation Coefficient (R²) | > 0.999 |
A representative calibration curve yielded the function y = 1.212x - 0.008975 with an R² of 0.9990, where 'y' is the peak area ratio (analyte/IS) and 'x' is the concentration ratio (analyte/IS).[1]
Conclusion
This application note provides a detailed protocol for a sensitive, rapid, and robust LC-MS/MS method for the quantification of the GlyT2 inhibitor Org 25543. The use of a deuterated internal standard and specific sample preparation steps to prevent analyte loss ensures high-quality data. With a 2-minute run time and an LLOQ of 5 pM, this method is well-suited for high-throughput screening and detailed pharmacokinetic studies in drug discovery and development.[1]
References
- 1. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Deuterated Org 25543 for Glycine Transporter 2 (GlyT2) Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of deuterated Org 25543 ([²H₇]Org 25543) and its application as an internal standard in mass spectrometry (MS)-based binding assays for the Glycine Transporter 2 (GlyT2). Org 25543 is a potent, selective, and pseudo-irreversible inhibitor of GlyT2, a promising therapeutic target for chronic pain.[1][2] The use of a deuterated analog is crucial for robust and accurate quantification in MS Binding Assays, which offer a valuable alternative to traditional radioligand-based functional assays.[3] This document details the multi-step synthesis of [²H₇]Org 25543 and provides step-by-step protocols for conducting kinetic, saturation, and competition binding assays using this molecule.
Introduction to Org 25543 and Deuterated Standards
Org 25543, with the chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, is a high-affinity inhibitor of the neuronal glycine transporter 2 (GlyT2).[4][5] It exhibits an IC₅₀ value of approximately 16-18 nM in glycine uptake assays.[2][4] GlyT2 is responsible for clearing glycine from the synaptic cleft, and its inhibition can enhance glycinergic neurotransmission, producing analgesic effects in various pain models.[4][5]
In modern drug discovery, MS Binding Assays have emerged as a powerful platform for characterizing ligand-transporter interactions without the need for radiolabeling. These assays require a stable, isotopically labeled internal standard for accurate quantification of the reporter ligand. Deuterated Org 25543 ([²H₇]Org 25543) serves this purpose, co-eluting with the unlabeled compound but being distinguishable by its mass, thereby improving the robustness and precision of the assay.[3]
Synthesis of Deuterated Org 25543 ([²H₇]Org 25543)
The synthesis of the seven-fold deuterated analog of Org 25543 is achieved through a four-step process starting from commercially available materials.[3][6] The deuterium atoms are incorporated via the use of [²H₇]benzyl chloride.
Synthetic Workflow
The overall synthetic scheme is depicted below. It involves a Williamson ether synthesis, followed by ester hydrolysis, and finally an amide coupling reaction to yield the target compound.[3]
Caption: Synthetic workflow for [²H₇]Org 25543.
Experimental Protocol for Synthesis
Materials:
-
Methyl syringate
-
[²H₇]Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1-(aminomethyl)-N,N-dimethylcyclopentane-1-amine
-
3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine (EDCI)
-
Benzotriazole-1-ol (HOBt)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Step 1: Williamson Ether Synthesis to form Ether 25. [3]
-
Dissolve methyl syringate in DMF.
-
Add K₂CO₃, KI, and [²H₇]benzyl chloride.
-
Heat the reaction mixture at 80°C for 24 hours.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the crude product via column chromatography to obtain ether 25 .
-
-
Step 2: Hydrolysis to form Acid 26. [3]
-
Dissolve ether 25 in a mixture of THF and water.
-
Add LiOH and stir at room temperature for 68 hours.
-
Acidify the reaction mixture and extract the product.
-
Dry and evaporate the solvent to yield carboxylic acid 26 .
-
-
Step 3: Amide Coupling to form [²H₇]Org 25543. [3]
-
Dissolve acid 26 in CH₂Cl₂.
-
Add EDCI, HOBt, and NEt₃ and stir for 15 minutes for pre-activation.
-
Add 1-(aminomethyl)-N,N-dimethylcyclopentane-1-amine to the mixture.
-
Stir at room temperature for 18 hours.
-
Perform an aqueous workup, extract the product, and purify by column chromatography to yield the final product, [²H₇]Org 25543 .
-
Application in GlyT2 Binding Assays
[²H₇]Org 25543 is an essential tool for MS Binding Assays targeting GlyT2. It is used as an internal standard for the quantification of the unlabeled reporter ligand, Org 25543. The general workflow involves incubation of the reporter ligand with a biological source of GlyT2 (e.g., cell membranes), separation of bound from free ligand, and subsequent quantification by LC-MS/MS.[3]
MS Binding Assay Workflow
Caption: General workflow for a GlyT2 MS Binding Assay.
Experimental Protocols for Binding Assays
The following are generalized protocols for characterizing the binding of Org 25543 to GlyT2 using MS-based detection.
Required Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Protocol: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (K_d) and the maximum receptor density (B_max).
-
Prepare serial dilutions of unlabeled Org 25543 in binding buffer (e.g., 0.4 to 150 nM).[3]
-
Add GlyT2-expressing cell membranes to each concentration of Org 25543.
-
For non-specific binding determination, use heat-inactivated (e.g., 60°C for 1 hour) membranes in a parallel set of experiments.[3]
-
Incubate the samples to allow binding to reach equilibrium.
-
Rapidly filter the samples through a filter plate to separate bound and free ligand.
-
Wash the filters with ice-cold binding buffer.
-
Add a fixed concentration of [²H₇]Org 25543 (internal standard) to all samples.
-
Elute the bound ligand and standard from the filters and perform protein precipitation.
-
Analyze the samples via LC-MS/MS.
-
Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of Org 25543 and fit the data using non-linear regression to determine K_d and B_max.
Protocol: Kinetic Binding Assay
This assay determines the association (k_on) and dissociation (k_off) rate constants.
-
Association (k_on):
-
Add a fixed concentration of Org 25543 (e.g., near the K_d value) to GlyT2 membranes.
-
Incubate for various time points.
-
At each time point, terminate the reaction by rapid filtration.
-
Process and analyze samples as described in the saturation assay.
-
Plot specific binding versus time and analyze the data to calculate k_on.
-
-
Dissociation (k_off):
-
Pre-incubate GlyT2 membranes with Org 25543 to establish equilibrium.
-
Initiate dissociation by adding a large excess of a high-affinity, non-labeled GlyT2 inhibitor or by a large dilution of the sample.
-
Incubate for various time points.
-
At each time point, terminate the reaction by rapid filtration.
-
Process and analyze samples.
-
Plot the natural logarithm of specific binding versus time; the slope of the line represents -k_off.[3]
-
Protocol: Competition Binding Assay
This assay determines the inhibitory constant (K_i) of unlabeled test compounds.
-
Prepare serial dilutions of the test compound.
-
Incubate GlyT2 membranes with a fixed concentration of Org 25543 (reporter ligand, typically at its K_d) and the varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Filter, wash, and process the samples as described previously, using [²H₇]Org 25543 as the internal standard.
-
Plot the specific binding of Org 25543 as a percentage of control (no test compound) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.
Data Presentation
The use of [²H₇]Org 25543 in MS Binding Assays has enabled the precise determination of key binding parameters for Org 25543 at the GlyT2 transporter.
Table 1: Kinetic and Saturation Binding Parameters for Org 25543 at GlyT2
| Parameter | Value | Method | Reference |
|---|---|---|---|
| k_on (Association Rate) | 1.01 x 10⁶ M⁻¹ s⁻¹ | MS Binding Assay | [3] |
| k_off (Dissociation Rate) | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | [3] |
| K_d (from k_off/k_on) | 6.99 nM | MS Binding Assay | [3] |
| K_d (from Saturation) | 7.45 nM | MS Binding Assay |[3] |
Table 2: Comparison of Org 25543 Potency in Different Assays
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| IC₅₀ | 16 ± 1.9 nM | [³H]Glycine Uptake Assay | [3] |
| IC₅₀ | 17.7 ± 4.6 nM | [³H]Glycine Uptake Assay | [4] |
| IC₅₀ | 31 ± 6 nM | FLIPR Membrane Potential Assay |[3] |
Conclusion
The synthesis of deuterated Org 25543 provides a critical tool for the accurate and high-throughput characterization of ligand binding to the GlyT2 transporter. The protocols outlined herein describe how [²H₇]Org 25543 can be synthesized and employed as an internal standard in MS Binding Assays to determine affinity, kinetics, and competitive inhibition. This approach avoids the complications of radioligand handling and disposal while providing robust, quantitative data essential for the discovery and development of novel GlyT2-targeting therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Org 25543 Hydrochloride in CHO Cell Glycine Uptake Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Org 25543 hydrochloride is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is responsible for the reuptake of glycine into presynaptic neurons, which is essential for refilling synaptic vesicles.[3][4] By inhibiting GlyT2, Org 25543 increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism has made GlyT2 inhibitors like Org 25543 promising candidates for the treatment of chronic pain.[4][5]
Chinese Hamster Ovary (CHO) cells are a widely used heterologous expression system for studying the pharmacology of membrane transporters like GlyT2. They do not endogenously express high levels of interfering transporters, providing a clean background for characterizing the activity of specific inhibitors. These application notes provide detailed protocols for using this compound in glycine uptake assays with CHO cells stably expressing human GlyT2.
Mechanism of Action of Org 25543
Org 25543 acts as a non-competitive and pseudo-irreversible inhibitor of GlyT2.[4][5][6] It binds to an extracellular allosteric site on the transporter, rather than the glycine binding (orthosteric) site.[5][7] This binding event locks the transporter in an outward-open conformation, preventing the conformational changes necessary for glycine translocation across the cell membrane.[5][8] This allosteric inhibition mechanism is distinct from competitive inhibitors that would directly compete with glycine for binding.[5]
Caption: Allosteric inhibition of GlyT2 by Org 25543.
Pharmacological Data
Org 25543 is characterized by its high potency and selectivity for GlyT2 over GlyT1. The following table summarizes key quantitative data from the literature for its interaction with human GlyT2 (hGlyT2).
| Parameter | Value | Cell System | Assay Type | Reference |
| IC₅₀ | 16 nM | CHO Cells | [³H]Glycine Uptake | [1][2] |
| IC₅₀ | 17.7 ± 4.6 nM | COS7 Cells | [³H]Glycine Uptake | [4] |
| IC₅₀ | 11.4 nM | - | Electrophysiology | [5] |
| Kᵢ | Not Reported | - | - | |
| Kₑ | 7.45 nM | - | MS Binding Assay | [3] |
| Inhibition Type | Non-competitive | COS7 Cells | [³H]Glycine Uptake | [4] |
| Reversibility | Pseudo-irreversible | COS7 Cells | Washout Assay | [4][8] |
Experimental Protocols
This section provides a detailed protocol for performing a [³H]glycine uptake assay in CHO cells stably expressing hGlyT2 to determine the inhibitory activity of this compound.
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human GlyT2 (CHO-hGlyT2).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 96-well or 384-well cell culture plates.[9]
-
Compound: this compound (MW: 448.98 g/mol ).[1]
-
Radiolabel: [³H]Glycine.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution (contains NaCl, KCl, KH₂PO₄, NaHCO₃, Na₂HPO₄, CaCl₂, MgCl₂, MgSO₄, and D-glucose).
-
Stop Solution: Ice-cold Assay Buffer (HBSS).
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Instruments: Liquid scintillation counter, multi-channel pipette, cell culture incubator.
Stock Solution Preparation
-
Org 25543 Stock (10 mM): Based on the molecular weight of 448.98, dissolve 4.49 mg of this compound in 1 mL of DMSO.[1]
-
Storage: Aliquot and store the stock solution at -20°C or -80°C for long-term stability.[2]
-
Working Solutions: Prepare serial dilutions of the 10 mM stock solution in Assay Buffer (HBSS) to achieve the desired final concentrations for the assay. Note: The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid cell toxicity.
[³H]Glycine Uptake Assay Protocol
This protocol is adapted from standard radiolabeled uptake assay methodologies.[9]
-
Cell Plating:
-
Seed CHO-hGlyT2 cells into a 96-well plate at a density of 40,000-60,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) Assay Buffer (HBSS).
-
-
Inhibitor Pre-incubation:
-
Add 100 µL of Assay Buffer containing various concentrations of Org 25543 (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for 10-20 minutes at 37°C.
-
-
Glycine Uptake Initiation:
-
Prepare the uptake solution by mixing [³H]Glycine with unlabeled glycine in Assay Buffer to achieve the desired final concentration and specific activity (e.g., 10 µM final glycine concentration).
-
Initiate the uptake by adding 100 µL of the [³H]Glycine uptake solution to each well. The final volume is now 200 µL.
-
Incubate for a predetermined time (e.g., 7-15 minutes) at 37°C.[4] This incubation time should be within the linear range of glycine uptake.
-
-
Uptake Termination and Washing:
-
Rapidly terminate the uptake by aspirating the uptake solution.
-
Immediately wash the cells three times with 200 µL of ice-cold Stop Solution (HBSS) to remove extracellular radiolabel.
-
-
Cell Lysis:
-
Add 100 µL of Lysis Buffer (e.g., 1% SDS) to each well.
-
Incubate for 30 minutes at room temperature on a plate shaker to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Determine Specific Uptake:
-
Total Uptake: CPM from wells with vehicle control.
-
Non-specific Uptake: CPM from wells containing a known saturating concentration of a GlyT inhibitor (e.g., 10 mM unlabeled glycine or a high concentration of another potent inhibitor).
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - ( (CPM_inhibitor - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific) )] * 100
-
-
Generate IC₅₀ Curve:
-
Plot the percent inhibition against the logarithm of the Org 25543 concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates the key steps of the glycine uptake assay.
References
- 1. This compound | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Protocol for Assessing Org 25543 Efficacy in Ameliorating Allodynia
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allodynia, a condition where non-painful stimuli are perceived as painful, is a debilitating symptom of neuropathic pain. The glycine transporter 2 (GlyT2), predominantly located in the spinal cord, plays a crucial role in regulating inhibitory neurotransmission by reuptaking glycine from the synaptic cleft.[1] Inhibition of GlyT2 is a promising therapeutic strategy for managing neuropathic pain by enhancing glycinergic signaling.[2] Org 25543 is a potent, pseudo-irreversible, and non-competitive allosteric inhibitor of GlyT2 that has demonstrated analgesic effects in various preclinical models of neuropathic pain.[3][4] This document provides detailed protocols for assessing the efficacy of Org 25543 in ameliorating mechanical and cold allodynia in rodent models.
Mechanism of Action
Org 25543 binds to an allosteric site on the GlyT2 transporter, locking it in an outward-open conformation.[3][5] This non-competitive inhibition prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons. The resulting increase in extracellular glycine concentration enhances the activation of postsynaptic glycine receptors (GlyRs), leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron. This strengthened inhibitory neurotransmission in the dorsal horn of the spinal cord dampens the transmission of pain signals, thereby ameliorating allodynia.[1]
Signaling Pathway of Org 25543 in Pain Amelioration
Caption: Signaling pathway of Org 25543 in ameliorating allodynia.
Experimental Workflow
Caption: Experimental workflow for assessing Org 25543 efficacy.
Quantitative Data Summary
The following tables summarize the reported efficacy of Org 25543 in rodent models of allodynia.
Table 1: Efficacy of Org 25543 in a Rat Model of Neuropathic Pain (Partial Sciatic Nerve Ligation) [2][6]
| Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) vs. Vehicle | Statistical Significance |
| 2 | No significant effect | - |
| 4 | 25.92 ± 1.95 g vs. 18.22 ± 1.07 g | p < 0.01 |
Table 2: Efficacy of Intravenous Org 25543 in Mouse Neuropathic Pain Models [1][7]
| Neuropathic Pain Model | Dose Range (mg/kg, i.v.) | Outcome |
| Partial Sciatic Nerve Ligation | 0.1 - 10 | Dose-dependent antiallodynic effect |
| Streptozotocin-induced Diabetic Neuropathy | 0.1 - 10 | Dose-dependent antiallodynic effect |
| Complete Freund's Adjuvant (CFA) | - | Less pronounced antiallodynic effect |
Experimental Protocols
Animal Models of Neuropathic Pain
A common model to induce allodynia is the Chronic Constriction Injury (CCI) of the sciatic nerve.[8]
-
Anesthesia: Anesthetize rodents (e.g., Sprague-Dawley rats) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Surgically expose the sciatic nerve and place loose ligatures around it.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics for a limited duration, and monitor the animals' health.
-
Allodynia Development: Allodynia typically develops within a week and can be assessed at various time points (e.g., 7, 14, and 21 days post-surgery).
Assessment of Mechanical Allodynia (von Frey Test)
This protocol is adapted from the up-down method.[9][10][11]
-
Apparatus: Use a set of calibrated von Frey filaments. The testing apparatus should consist of a mesh floor allowing access to the plantar surface of the hind paws.
-
Habituation: Acclimate the animals to the testing chambers for at least 30 minutes before testing.
-
Procedure:
-
Start with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% paw withdrawal threshold is calculated using the pattern of positive and negative responses.
-
Assessment of Cold Allodynia (Acetone Spray Test)
This protocol is based on established methods for assessing cold sensitivity.[12][13][14]
-
Apparatus: A syringe or a spray bottle to deliver a consistent volume of acetone. The testing apparatus is the same as for the von Frey test.
-
Habituation: Acclimate the animals to the testing chambers.
-
Procedure:
-
Apply a drop or a fine spray of acetone to the plantar surface of the hind paw.
-
Observe the animal's response for a set period (e.g., 30-60 seconds).
-
Record the frequency or duration of paw withdrawal, licking, or flinching.
-
Repeat the application several times with a sufficient interval between applications (e.g., 5 minutes).
-
Drug Administration
-
Preparation: Dissolve Org 25543 in a suitable vehicle (e.g., saline, DMSO).
-
Administration: Administer the drug via the desired route (e.g., subcutaneous (s.c.), intravenous (i.v.), or intraperitoneal (i.p.)) at various doses.[3][6]
-
Control Group: Administer the vehicle alone to a control group of animals.
-
Time Course: Assess allodynia at multiple time points after drug administration to determine the onset and duration of the antiallodynic effect.
Data Analysis
-
Mechanical Allodynia: The 50% paw withdrawal threshold (in grams) is the primary endpoint.
-
Cold Allodynia: The frequency or duration of paw withdrawal responses is the primary endpoint.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different doses of Org 25543 with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a comprehensive framework for evaluating the efficacy of Org 25543 in preclinical models of allodynia. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The provided data tables and diagrams offer a clear summary of the expected outcomes and the underlying mechanism of action of Org 25543. These guidelines will aid researchers in the development of novel analgesics targeting the glycinergic system.
References
- 1. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Von Frey filament test [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. forum.painresearcher.net [forum.painresearcher.net]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. JCDR - Acetone drop method, Cold allodynia, Paclitaxel, Radiant heat, Tail immersion, Thermal hyperalgesia [jcdr.net]
Troubleshooting & Optimization
Org 25543 hydrochloride solubility issues and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility challenges and solutions for Org 25543 hydrochloride. It includes troubleshooting advice, detailed experimental protocols, and visual guides to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?
A1: First, ensure you are using an appropriate solvent and concentration (see Table 1). If you still encounter issues, try the following:
-
Sonication: Use a sonicator to aid dissolution. This is a recommended step for dissolving this compound in both water and DMSO.[1]
-
Gentle Heating: If precipitation occurs, gentle heating can help redissolve the compound.[2] When diluting a stock solution, preheating both the stock and the destination buffer (e.g., to 37°C) can prevent precipitation.[1]
-
Use Fresh Solvents: For DMSO stock solutions, it is critical to use newly opened, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly reduce the solubility of the product.[2]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Direct dilution of a high-concentration organic stock into an aqueous medium can often cause the compound to precipitate. To avoid this:
-
Stepwise Dilution: First, perform serial dilutions of your concentrated DMSO stock solution in DMSO to create a lower concentration gradient. Then, add the diluted inhibitor to your aqueous buffer or cell culture medium.[1]
-
Check Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low and compatible with your experimental system. For animal studies, the concentration of DMSO should generally be kept below 10%.[3]
Q3: The concentration of my aqueous solution of Org 25543 seems lower than expected after preparation. What could be the cause?
A3: Org 25543 is known to be prone to extensive adhesion to container surfaces, particularly polypropylene, when dissolved in pure water.[4] This can lead to a significant decrease in the actual concentration of the compound in solution. Consider using glass vials for preparing and storing aqueous solutions where possible.
Q4: How should I store my this compound solutions?
A4: Proper storage is crucial to maintain the compound's stability and activity.
-
Powder: Store the solid compound at -20°C, sealed and away from moisture.[2]
-
In Solvent: Once dissolved, aliquot the solution to prevent repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure the containers are sealed to protect from moisture.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 44.9 - 60 | 100 - 133.64 | Sonication is recommended.[1] Use of newly opened, anhydrous DMSO is critical for achieving maximum solubility.[2] |
| Water | 8.0 - 8.98 | 17.82 - 20 | Sonication is recommended.[1] The compound may adhere to plastic surfaces in aqueous solutions.[4] |
| In Vivo Formulation 1 | ≥ 1.25 | ≥ 2.78 | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 1.25 | ≥ 2.78 | A mixture of 10% DMSO and 90% of a 20% SBE-β-CD solution in Saline.[2] |
Molecular Weight of this compound is 448.98 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required mass of this compound powder in a clean vial. For example, for 1 mL of a 100 mM solution, weigh 44.9 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO. For a 100 mM solution, this would be 1 mL for 44.9 mg of the compound.
-
Dissolution: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic bath until the solid is completely dissolved.[2]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[2]
Protocol 2: Preparation of an In Vivo Formulation (1.25 mg/mL)
This protocol is based on achieving a clear solution with a final concentration of at least 1.25 mg/mL.[2]
-
Prepare DMSO Stock: First, prepare an intermediate DMSO stock solution (e.g., 12.5 mg/mL).
-
Solvent Mixture Preparation (for 1 mL total volume):
-
In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is formed.[2]
-
-
Final Check: Ensure the final solution is clear. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]
Visualizations
Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Mechanism of Action: GlyT2 Inhibition
References
Off-target effects of Org 25543 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Org 25543 hydrochloride, with a specific focus on issues arising from its use at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity (e.g., tremors, cell death) in our in vivo or in vitro models at high concentrations of Org 25543. Are these effects due to off-target binding?
A1: While off-target effects are a common concern with high compound concentrations, the severe adverse effects observed with Org 25543 are primarily attributed to its mechanism-based, on-target toxicity.[1][2][3] Org 25543 is a potent and highly selective inhibitor of the Glycine Transporter 2 (GlyT2).[4] However, it acts as a pseudo-irreversible or irreversible inhibitor.[4][5][6] At high concentrations, this leads to a complete and prolonged blockade of GlyT2. This disrupts the recycling of glycine in presynaptic neurons, which is crucial for maintaining inhibitory neurotransmission, resulting in motor and respiratory side effects, and even lethality.[2][4][5][6][7] Studies have shown no significant activity at 56 other common biological targets, even at concentrations up to 100 μM.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective non-competitive inhibitor of Glycine Transporter 2 (GlyT2).[4][6] It binds to an allosteric site on the transporter, distinct from the glycine binding site.[8][9] Its inhibition is considered pseudo-irreversible due to a very slow dissociation rate, which effectively blocks the transporter's function for an extended period.[1][4][6] This prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons.[10]
Q3: We are seeing inconsistent IC50 values in our experiments compared to published data. What could be the cause?
A3: Discrepancies in IC50 values can arise from several factors:
-
Assay Type: Different functional assays (e.g., [³H]glycine uptake vs. electrophysiology-based membrane potential assays) can yield different IC50 values.[10]
-
Irreversible Nature: The pseudo-irreversible binding of Org 25543 means that pre-incubation time and washout steps can significantly impact the measured potency.[11] Incomplete washout will result in a lower apparent IC50.
-
Experimental Conditions: Factors such as cell type, expression level of GlyT2, temperature, and buffer composition can all influence the outcome of the assay.
-
Solubility: At very high concentrations, issues with the solubility of the compound might occur, affecting the actual concentration in the assay.[10]
Q4: Is it possible to mitigate the toxicity of Org 25543 in our experiments?
A4: Mitigating the on-target toxicity of Org 25543 is challenging due to its irreversible mechanism. However, you can try the following:
-
Use the Lowest Effective Concentration: Titrate the concentration carefully to find the minimum level required to achieve the desired biological effect without inducing severe toxicity.
-
Limit Exposure Time: For in vitro experiments, reducing the duration of cell exposure to the compound may lessen the toxic effects.
-
Consider Reversible Inhibitors: If your experimental design allows, consider using a reversible GlyT2 inhibitor as a comparator to distinguish between acute pharmacological effects and long-term toxicity.[11]
Troubleshooting Guides
Issue 1: Unexpected Efficacy or Toxicity Profile
-
Problem: The observed analgesic effect is minimal, but signs of toxicity (tremors, stereotypies) are present.[11]
-
Possible Cause: You may be operating in a narrow therapeutic window where the effective concentration is very close to the toxic concentration. The irreversible nature of the inhibition means that even at a dose that shows efficacy, prolonged target engagement can lead to the depletion of presynaptic glycine stores and subsequent toxicity.[6][12]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations and dilutions of the compound.
-
Dose-Response Curve: Perform a detailed dose-response analysis to clearly define the efficacy and toxicity thresholds in your specific model.
-
Pharmacokinetic Analysis: If possible, measure the free brain concentration of Org 25543 to correlate exposure with the observed effects.[11]
-
Issue 2: Difficulty Replicating Binding Affinity Data
-
Problem: Your calculated Kd or Ki values from binding assays differ significantly from the literature.
-
Possible Cause: The kinetics of an irreversible or slowly dissociating ligand like Org 25543 can complicate standard equilibrium binding assays.
-
Troubleshooting Steps:
-
Kinetic Analysis: Perform association and dissociation experiments to determine the on-rate (k-on) and off-rate (k-off). The equilibrium dissociation constant (Kd) can be calculated from these rates (Kd = k_off / k_on).[10]
-
Assay Conditions: Ensure your assay buffer, temperature, and incubation times are consistent with established protocols. For MS Binding Assays, the use of a co-solvent like N,N-dimethylacetamide (DMA) might be necessary to ensure solubility, and its concentration should be controlled.[10]
-
Reporter Ligand: If performing a competition assay, the choice of the radiolabeled or reporter ligand and its concentration relative to its own Kd is critical.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 16 nM | [³H]Glycine Uptake | CHO cells expressing hGlyT2 | |
| IC50 | 16 ± 1.9 nM | [³H]Glycine Uptake | Not Specified | [10] |
| IC50 | 17.7 ± 4.6 nM | [³H]Glycine Uptake | COS7 cells expressing GlyT2 | [13] |
| IC50 | ~20 nM | Glycine-induced currents | Xenopus laevis oocytes | [11] |
| IC50 | 31 ± 6 nM | FLIPR Membrane Potential Assay | Not Specified | [10] |
| IC50 | 11.4 nM | Not Specified | Wild-type GlyT2 | [2] |
| Kd | 7.45 nM | MS Binding Assay | Not Specified | [14] |
| Kd | 6.99 nM | Calculated from k_off/k_on | Not Specified | [10] |
| k_on | 1.01 x 10⁶ M⁻¹s⁻¹ | MS Binding Assay | Not Specified | [10][14] |
| k_off | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | Not Specified | [10][14] |
Experimental Protocols
Key Experiment 1: [³H]Glycine Uptake Assay
This assay measures the ability of Org 25543 to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
Methodology:
-
Cell Culture: Plate COS7 or HEK293 cells stably expressing human GlyT2 in 24-well plates and grow to confluence.[13]
-
Pre-incubation: Wash the cells with a Krebs-Henseleit buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and D-glucose).
-
Inhibition: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 20 minutes) at 37°C.
-
Uptake Initiation: Add a solution containing [³H]glycine (e.g., at a final concentration of 100 nM) to each well and incubate for a short period (e.g., 7 minutes) to measure the initial rate of transport.[13]
-
Uptake Termination: Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Key Experiment 2: MS Binding Assay
This is a direct binding assay that quantifies the amount of unlabeled Org 25543 bound to GlyT2 using mass spectrometry.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing GlyT2.
-
Binding Reaction: Incubate the cell membranes with varying concentrations of Org 25543 in a binding buffer. For competition assays, a fixed concentration of Org 25543 is used along with varying concentrations of a test compound.
-
Separation: Rapidly separate the bound from the free ligand by filtration through a filter plate (e.g., a 96-well glass fiber filter plate).
-
Wash: Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Elution: Elute the bound Org 25543 from the filters using an appropriate elution solution.
-
Quantification: Quantify the amount of eluted Org 25543 using a highly sensitive and rapid LC-ESI-MS/MS method.[10][14] A deuterated internal standard ([²H₇]Org25543) is typically used for accurate quantification.[10]
-
Data Analysis: For saturation binding, calculate Kd and Bmax. For competition binding, calculate Ki values.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 7. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Org 25543 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 25543 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2).[1][2] Its primary mechanism of action is the inhibition of glycine reuptake into presynaptic terminals, which increases the concentration of glycine in the synaptic cleft.[3] This enhancement of glycinergic neurotransmission can produce analgesic effects, particularly in models of neuropathic pain.[4][5]
Q2: Is Org 25543 a reversible or irreversible inhibitor?
This compound is considered a functionally irreversible inhibitor of GlyT2.[4][6][7] It exhibits a slow dissociation and long residence time at the transporter, which contributes to its potent and long-lasting effects.[5] However, this irreversibility is also linked to its on-target toxicity at higher doses.[3][7]
Q3: What are the recommended storage and solubility conditions for this compound?
For optimal stability, this compound should be stored at -20°C, sealed, and protected from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] The compound is soluble in water and DMSO.[1]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 8.98 | 20 |
| DMSO | 44.9 | 100 |
Data from Tocris Bioscience.[1]
Stock Solution Preparation (based on MW 448.98)
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.23 mL | 11.14 mL | 22.27 mL |
| 5 mM | 0.45 mL | 2.23 mL | 4.45 mL |
| 10 mM | 0.22 mL | 1.11 mL | 2.23 mL |
| 50 mM | 0.04 mL | 0.22 mL | 0.45 mL |
Data from Tocris Bioscience.[1]
Troubleshooting Guide
Unexpected Result 1: Higher than expected toxicity or adverse effects in vivo (e.g., motor impairment, seizures).
Possible Cause 1: Dose is too high. Org 25543 has a narrow therapeutic window, and high doses can lead to significant on-target side effects, including loss of motor control and seizures.[5][8] These toxicities are attributed to the compound's irreversible inhibition of GlyT2, leading to excessive glycinergic signaling.[3][7]
Troubleshooting Steps:
-
Dose-response curve: Perform a thorough dose-response study to identify the minimal effective dose with an acceptable safety profile.
-
Reduce dosage: If adverse effects are observed, significantly lower the administered dose.
-
Monitor pharmacokinetics: If possible, measure the free brain concentration of the compound to ensure it is within the expected therapeutic range.[9]
Possible Cause 2: Irreversible nature of inhibition. The slow off-rate of Org 25543 means that its effects are long-lasting, and the system may not recover quickly, leading to cumulative toxicity.[5][8]
Troubleshooting Steps:
-
Increase dosing interval: Allow for a longer period between doses to minimize the potential for accumulation and prolonged target engagement.
-
Consider a reversible inhibitor: For some applications, a reversible GlyT2 inhibitor might be a more suitable tool to avoid mechanism-based toxicity while still achieving efficacy.[9]
Unexpected Result 2: Lack of efficacy or weaker than expected analgesic effect.
Possible Cause 1: Insufficient dose or bioavailability. The compound may not be reaching the target site in sufficient concentrations to elicit a therapeutic effect. Org 25543 is not orally bioavailable and has high plasma and brain tissue protein binding.[5][9]
Troubleshooting Steps:
-
Increase the dose: Cautiously escalate the dose while carefully monitoring for adverse effects.
-
Optimize route of administration: Ensure an appropriate route of administration (e.g., intraperitoneal) is being used to maximize systemic exposure.[8]
-
Pharmacokinetic analysis: If feasible, measure plasma and brain concentrations of Org 25543 to confirm target engagement.
Possible Cause 2: Non-competitive mechanism of inhibition. Org 25543 acts as a non-competitive inhibitor, meaning its effects are not overcome by increasing concentrations of the natural substrate, glycine.[3] However, the baseline level of glycinergic tone in your experimental model might influence the observable effect.
Troubleshooting Steps:
-
Characterize the model: Ensure that the pain model used has a demonstrated component of dysregulated glycinergic signaling.[5]
-
Combine with other analgesics: Explore potential synergistic effects with other classes of analgesics, but be mindful of potential additive toxicities.
Unexpected Result 3: Inconsistent or variable results in vitro.
Possible Cause 1: Compound stability and solubility issues. Improper storage or handling of this compound can lead to degradation. Precipitation in assay buffers with low solubility can also cause variability.
Troubleshooting Steps:
-
Fresh stock solutions: Prepare fresh stock solutions in DMSO for each experiment.
-
Verify solubility: Ensure the final concentration of Org 25543 in your assay buffer does not exceed its solubility limit. Sonication may aid dissolution.[6]
-
Proper storage: Store the solid compound and stock solutions as recommended (-20°C and -80°C respectively, protected from moisture).[6]
Possible Cause 2: Allosteric binding and cell system differences. Org 25543 is thought to bind to an allosteric site on GlyT2.[10][11] The conformation and accessibility of this site could be influenced by the specific cell line, expression system, or membrane environment used.
Troubleshooting Steps:
-
Consistent cell culture conditions: Maintain consistent cell culture conditions, including passage number and confluency, as these can affect protein expression and membrane composition.
-
Binding assays: Consider performing radioligand binding or mass spectrometry-based binding assays to directly measure the interaction of Org 25543 with GlyT2 in your system.[12]
Experimental Protocols
1. In Vitro Glycine Uptake Assay
This protocol is adapted from studies characterizing GlyT2 inhibitors.[3][4]
-
Cell Culture: Culture COS-7 or HEK293 cells transiently or stably expressing human GlyT2.
-
Assay Preparation:
-
Plate cells in 24-well plates and grow to confluence.
-
Wash cells twice with pre-warmed Krebs-Henseleit buffer (KHB).
-
-
Inhibition:
-
Pre-incubate cells with various concentrations of this compound (or vehicle control) in KHB for 10-30 minutes at 37°C.
-
-
Glycine Uptake:
-
Initiate glycine uptake by adding KHB containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of Org 25543.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KHB to stop the reaction.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Normalize the data to the protein concentration of each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Org 25543 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
2. In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
This protocol is based on descriptions of in vivo studies with Org 25543.[1]
-
Animal Model:
-
Induce neuropathic pain in mice or rats using the partial sciatic nerve ligation (PSNL) model.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the compound via intraperitoneal (i.p.) injection at the desired dose.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Measure the paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) at baseline (before drug administration) and at various time points after drug administration.
-
Record the force at which the animal withdraws its paw.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after drug treatment.
-
Analyze the data using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the analgesic effect.
-
Signaling Pathway and Mechanism of Action
References
- 1. This compound | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Org 25543 Concentration for GlyT2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Org 25543 for the inhibition of the glycine transporter 2 (GlyT2). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation to help optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Org 25543?
Org 25543 is a potent and selective allosteric inhibitor of the glycine transporter 2 (GlyT2).[1][2] It does not bind to the glycine substrate site but rather to a lipid allosteric site on the transporter.[1][2] The binding of Org 25543 is influenced by membrane cholesterol, which can form specific interactions with the inhibitor-bound transporter.[1] This compound is considered a biologically irreversible or slowly reversible inhibitor, which has implications for its in vivo effects and potential for toxicity.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
For in vitro assays, such as [³H]glycine uptake in HEK293, COS7, or CHO cells expressing GlyT2, a starting concentration in the low nanomolar range is recommended. The reported IC₅₀ for Org 25543 is consistently between 16 nM and 31 nM.[3][4][5][6][7] It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known off-target effects of Org 25543?
Org 25543 is highly selective for GlyT2 over GlyT1 and a panel of other common biological targets.[3][5] However, due to its irreversible nature, on-target toxicity can occur at higher concentrations, leading to side effects such as tremors and stereotypies in animal models.[3] Careful dose-response studies are crucial to separate the desired analgesic effects from potential adverse effects.
Q4: How should I prepare and store Org 25543?
Org 25543 hydrochloride is soluble in water (up to 20 mM) and DMSO (up to 100 mM).[5] For long-term storage, it is recommended to keep the compound at -20°C in a sealed container, away from moisture.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6]
Troubleshooting Guides
Problem 1: High variability in in vitro assay results.
-
Possible Cause 1: Inconsistent cell health or GlyT2 expression.
-
Solution: Ensure consistent cell passage numbers and confluency. Regularly verify GlyT2 expression levels via Western blot or other suitable methods.
-
-
Possible Cause 2: Issues with Org 25543 solubility or stability.
-
Solution: Prepare fresh dilutions of Org 25543 for each experiment from a frozen stock. If using aqueous solutions, ensure the pH is appropriate and that the compound has not precipitated. Sonication may aid in dissolution.[6]
-
-
Possible Cause 3: Fluctuation in experimental conditions.
-
Solution: Maintain consistent incubation times, temperatures, and buffer compositions. Small variations in these parameters can significantly impact transporter activity.
-
Problem 2: Lack of in vivo efficacy at expected concentrations.
-
Possible Cause 1: Poor bioavailability or brain penetration.
-
Possible Cause 2: Sub-optimal dosing regimen.
-
Solution: In animal models of pain, effective doses of Org 25543 have been reported to be as low as 0.01-0.06 mg/kg.[3] A thorough dose-response study is necessary to identify the minimal effective dose that avoids adverse effects.
-
Problem 3: Observation of adverse effects in animal models.
-
Possible Cause: On-target toxicity due to irreversible GlyT2 inhibition.
-
Solution: The irreversible nature of Org 25543 can lead to a complete shutdown of glycine recycling in presynaptic neurons, causing motor and respiratory side effects at higher doses.[4][9] To mitigate this, it is critical to use the lowest effective dose. Consider that even with an in vitro IC₅₀ of 12 nM, the toxic dose of 20 mg/kg was estimated to be below full target occupancy, suggesting a narrow therapeutic window.[3] The use of reversible GlyT2 inhibitors may be an alternative strategy to circumvent these toxicities while preserving efficacy.[3]
-
Data Presentation
Table 1: In Vitro Potency of Org 25543
| Assay Type | Cell Line | Species | IC₅₀ (nM) | Reference |
| [³H]glycine uptake | CHO | Human | 16 | [5] |
| [³H]glycine uptake | COS7 | Human | 17.7 ± 4.6 | [4] |
| Electrophysiology | Xenopus laevis oocytes | Human | ~20 | [3] |
| FLIPR Membrane Potential Assay | N/A | N/A | 31 ± 6 | [10] |
| MS Binding Assay (Kd) | N/A | Human | 7.45 | [7][11] |
Table 2: In Vivo Efficacy of Org 25543 in Pain Models
| Animal Model | Route of Administration | Minimal Active Dose (mg/kg) | Toxic Dose (mg/kg) | Reference |
| Formalin-evoked pain (mice) | i.p. | ≥0.06 | 20 | [3] |
| Partial sciatic nerve ligation (mice) | i.v. | 0.01 | N/A | [3] |
| Diabetic neuropathic pain (mice) | i.v. | 0.01 | N/A | [3] |
| pSNL evoked allodynia (rat) | s.c. | 4 | N/A | [12] |
Experimental Protocols
Protocol 1: [³H]Glycine Uptake Assay in Mammalian Cells
-
Cell Culture: Plate HEK293, COS7, or CHO cells stably expressing human GlyT2 in 24-well plates and grow to 80-90% confluency.
-
Preparation of Solutions:
-
Assay Buffer: Phosphate-buffered saline (PBS) or a similar physiological buffer.
-
Org 25543 Stock: Prepare a 10 mM stock solution in DMSO.
-
Working Solutions: Serially dilute the Org 25543 stock in assay buffer to achieve the desired final concentrations.
-
[³H]Glycine Solution: Prepare a solution of [³H]glycine in assay buffer at a concentration of 10 µM.[4]
-
-
Inhibition:
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells with varying concentrations of Org 25543 or vehicle (DMSO) for 10-20 minutes at room temperature.
-
-
Uptake:
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition for each concentration of Org 25543 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Signaling pathway of GlyT2 inhibition by Org 25543.
Caption: Experimental workflow for a [³H]glycine uptake assay.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Glycine Transporters | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. mdpi.com [mdpi.com]
- 9. atlasofscience.org [atlasofscience.org]
- 10. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 12. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Org 25543 findings to clinical applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Org 25543. The information is based on preclinical findings and addresses the key challenges in translating these findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is Org 25543 and what is its primary mechanism of action?
Org 25543 is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][2][3] It acts as a non-competitive and irreversible inhibitor, meaning it binds to an allosteric site on the transporter rather than the glycine binding site and forms a long-lasting or permanent bond.[1][2][4] This inhibition leads to an increase in the extracellular concentration of glycine in the synaptic cleft, thereby enhancing glycinergic neurotransmission, which plays a role in diminishing pain signals in the spinal cord.[2]
Q2: What were the promising preclinical findings with Org 25543?
Preclinical studies in rodent models of neuropathic and inflammatory pain demonstrated that Org 25543 has significant analgesic effects.[1][2] It was shown to reduce allodynia and hyperalgesia in various models, including nerve ligation injury and diabetic pain models.[2]
Q3: Why was the clinical development of Org 25543 discontinued?
Despite its promising analgesic effects in preclinical models, the clinical development of Org 25543 was halted due to severe, dose-dependent toxicity, including convulsions and mortality, observed in animal studies.[1][3][4] This toxicity is believed to be a direct consequence of its irreversible inhibition of GlyT2, which leads to a complete blockade of the transporter's function, impairing synaptic recycling and disrupting normal glycinergic neurotransmission.[1][2]
Q4: What are the key differences between reversible and irreversible GlyT2 inhibitors?
The primary difference lies in their binding mechanism and the resulting duration of action. Reversible inhibitors bind to GlyT2 transiently and can dissociate, allowing the transporter to regain function. In contrast, irreversible inhibitors like Org 25543 form a stable interaction with the transporter, leading to a prolonged and potentially permanent blockade.[4] This distinction is critical for the safety profile, as reversible inhibitors may offer a therapeutic window where analgesic efficacy can be achieved without the severe toxicity associated with irreversible inhibition.[4]
Troubleshooting Guides for Experimental Work
Issue 1: High mortality or severe adverse effects in animal models at presumed therapeutic doses.
-
Possible Cause: The irreversible nature of Org 25543 leads to a narrow therapeutic window. Doses effective for analgesia are often close to those causing severe toxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study with small dose increments to carefully identify the minimal effective dose and the onset of adverse effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterize the PK/PD relationship to understand the exposure levels associated with both efficacy and toxicity.
-
Alternative Dosing Regimens: Explore alternative dosing strategies, such as continuous infusion at a low concentration, to maintain therapeutic levels while avoiding the peak concentrations that may lead to toxicity.
-
Consider a Reversible Inhibitor: For comparative studies, consider using a reversible GlyT2 inhibitor to differentiate between the desired analgesic effects and the toxicity stemming from irreversible inhibition.
-
Issue 2: Inconsistent or lack of analgesic effect in pain models.
-
Possible Cause: Variability in drug administration, animal models, or experimental procedures.
-
Troubleshooting Steps:
-
Route of Administration: Ensure consistent and appropriate administration. Intravenous (i.v.) administration has been reported to be effective in preclinical studies.[4]
-
Pain Model Selection: The efficacy of GlyT2 inhibitors can vary between different pain models. Confirm that the chosen model is appropriate for assessing glycinergic modulation.
-
Timing of Assessment: The timing of behavioral assessments post-drug administration is crucial. Conduct a time-course study to determine the peak effect of Org 25543.
-
Control Groups: Include appropriate vehicle and positive control groups to validate the experimental setup.
-
Issue 3: Difficulty in translating in vitro potency to in vivo efficacy.
-
Possible Cause: Poor pharmacokinetic properties, such as low brain penetration or rapid metabolism, can limit the in vivo efficacy of a compound despite high in vitro potency.
-
Troubleshooting Steps:
-
Bioavailability and Brain Penetration Studies: Assess the ability of Org 25543 to cross the blood-brain barrier and reach its target in the central nervous system.[4]
-
Metabolic Stability Assays: Evaluate the metabolic stability of Org 25543 in liver microsomes or other relevant in vitro systems to understand its potential for rapid clearance.
-
Formulation Optimization: Investigate different formulations to improve the solubility and bioavailability of the compound.
-
Data Presentation
Table 1: In Vitro Potency of Org 25543
| Assay | Species | Cell Line | IC50 | Reference |
| [3H]glycine uptake | Human | HEK293 | 16 nM | [1] |
| Glycine-evoked currents | Human | Oocytes | 11.4 nM | [5] |
Table 2: In Vivo Efficacy and Toxicity of Org 25543 in Mice
| Pain Model | Administration | ED50 / Active Dose | Adverse Effects at High Doses | Reference |
| Partial Sciatic Nerve Ligation | i.v. | 0.07–0.16 mg/kg | Not specified | [4] |
| Diabetic Neuropathic Pain | i.v. | Minimal active dose: 0.01 mg/kg | Not specified | [4] |
| Formalin Test (late phase) | i.p. | ≥0.06 mg/kg | Tremors, stereotypies, convulsions, mortality at 20 mg/kg | [4] |
| Chronic Neuropathic Pain | Not specified | Significant analgesia only at lethal/near-lethal dose of 50 mg/kg | Severe convulsions, Rotarod impairment, death | [3] |
Experimental Protocols
Protocol 1: Glycine Uptake Assay in HEK293 Cells
-
Cell Culture: Culture HEK293 cells stably expressing human GlyT2 in appropriate media.
-
Plating: Seed cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with a buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with various concentrations of Org 25543 or vehicle for a specified time (e.g., 10-30 minutes).
-
Uptake Initiation: Add [3H]glycine to the wells to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Termination: Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]glycine taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Org 25543 and determine the IC50 value by non-linear regression analysis.
Protocol 2: Formalin-Induced Pain Model in Mice
-
Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer Org 25543 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Formalin Injection: After a predetermined pre-treatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the mouse in an observation chamber and record the time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: Compare the paw licking duration between the drug-treated and vehicle-treated groups for both phases.
Mandatory Visualizations
Caption: Mechanism of action of Org 25543 on glycinergic neurotransmission.
Caption: Workflow for the formalin-induced pain model experiment.
Caption: Key challenges in translating Org 25543 findings to the clinic.
References
- 1. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]
Validation & Comparative
A Comparative Analysis of Org 25543 Hydrochloride for Analgesic Efficacy
An in-depth guide for researchers and drug development professionals on the analgesic properties of the selective GlyT2 inhibitor, Org 25543 hydrochloride, in comparison to alternative therapeutic agents. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.
Introduction
This compound is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1] By blocking the reuptake of glycine into presynaptic neurons, Org 25543 elevates glycine concentrations in the synaptic cleft, thereby enhancing the activity of inhibitory glycine receptors. This mechanism has shown considerable promise in preclinical models for the treatment of neuropathic and inflammatory pain.[2][3] However, concerns regarding its narrow therapeutic window and potential side effects, such as seizures and respiratory depression at higher doses, have prompted the investigation of alternative strategies.[4][5]
This guide provides a comparative analysis of this compound against other GlyT2 inhibitors, including ALX1393 and the newer, reversible inhibitor RPI-GLYT2-82, as well as the GlyT1 inhibitor NFPS. The objective is to offer a clear, data-driven perspective on the analgesic potential and limitations of Org 25543, to aid researchers in the design and interpretation of future studies in the field of non-opioid analgesics.
Mechanism of Action: Enhancing Inhibitory Neurotransmission
The primary mechanism by which Org 25543 exerts its analgesic effect is through the potentiation of inhibitory signaling in the spinal cord. Under normal physiological conditions, GlyT2 is responsible for clearing glycine from the synaptic cleft, thus terminating the inhibitory signal. In pathological pain states, a reduction in glycinergic inhibition can lead to hyperexcitability of dorsal horn neurons and the amplification of pain signals.
By inhibiting GlyT2, Org 25543 effectively increases the concentration and dwell time of glycine in the synapse. This leads to a greater activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thereby dampening the transmission of nociceptive signals.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and in vivo analgesic efficacy of this compound in comparison to other glycine transporter inhibitors.
Table 1: In Vitro Potency of Glycine Transporter Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Org 25543 | hGlyT2 | 16 - 17.7 | CHO or COS7 cells | [1][6] |
| ALX1393 | hGlyT2 | 31 - 100 | COS7 or HEK293 cells | [1][6] |
| RPI-GLYT2-82 | hGlyT2 | 554 | Not specified | [7] |
| NFPS | hGlyT1 | ~4000 (for GlyT2) | Not specified | [6] |
Table 2: In Vivo Analgesic Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Route | Effective Dose Range | Endpoint | Reference |
| Org 25543 | Mouse (pSNL) | i.v. | 0.07 - 0.16 mg/kg (ED50) | Paw withdrawal threshold | [2] |
| Org 25543 | Rat (pSNL) | s.c. | 4 mg/kg | Paw withdrawal threshold | [5] |
| ALX1393 | Rat (CCI) | i.t. | 10 - 100 µg | Paw withdrawal latency | [6] |
| ALX1393 | Rat (Formalin) | i.t. | 20 - 40 µg | Paw licking/biting | [8] |
| RPI-GLYT2-82 | Mouse (CCI) | i.p. | 50 mg/kg | Paw withdrawal threshold | [7] |
| NFPS | Rat (pSNL) | s.c. | 4 mg/kg | Paw withdrawal threshold | [5] |
| Org 25543 + NFPS | Rat (pSNL) | s.c. | 2 mg/kg + 1 mg/kg | Paw withdrawal threshold | [5] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the analgesic effects of Org 25543 and its alternatives are provided below.
Partial Sciatic Nerve Ligation (pSNL) Model in Rats
This surgical procedure induces a state of chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.
-
Anesthesia and Preparation: Rats are anesthetized using a suitable anesthetic agent (e.g., isoflurane). The lateral surface of the thigh is shaved and sterilized.
-
Surgical Procedure: An incision is made through the skin and biceps femoris muscle to expose the sciatic nerve. Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a suture.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being. Behavioral testing typically commences several days post-surgery.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Acclimation: Rats are placed in individual chambers with a mesh floor and allowed to acclimate for at least 15-30 minutes.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Rotarod Test for Motor Coordination
This test is used to assess potential motor impairments that could confound the interpretation of analgesic assays.
-
Training: Animals are trained on the rotarod at a constant speed for a set duration over several days to establish a baseline performance.
-
Testing: On the test day, the rotarod is set to an accelerating speed.
-
Latency to Fall: The latency for each animal to fall from the rotating rod is recorded. A shorter latency indicates impaired motor coordination.
Conclusion
This compound demonstrates potent analgesic effects in preclinical models of pain, primarily through the inhibition of GlyT2 and the subsequent enhancement of inhibitory glycinergic neurotransmission. However, its irreversible nature and narrow therapeutic window, with the potential for significant side effects at higher doses, present challenges for its clinical development.[4]
Comparative analysis with other glycine transporter inhibitors highlights several key points for consideration:
-
ALX1393 , another GlyT2 inhibitor, shows comparable analgesic efficacy but is noted to be a reversible inhibitor, which may offer a better safety profile.[8][9]
-
RPI-GLYT2-82 represents a newer generation of reversible, non-competitive GlyT2 inhibitors designed to mitigate the on-target toxicity associated with irreversible inhibitors like Org 25543.[7]
-
The combination of a GlyT1 inhibitor like NFPS with a sub-analgesic dose of Org 25543 has been shown to produce a synergistic analgesic effect, suggesting a potential therapeutic strategy to reduce the required dose of Org 25543 and its associated side effects.[5]
Future research should focus on further characterizing the dose-response relationships for both analgesic efficacy and adverse effects of these compounds in a variety of pain models. The development of reversible and selective GlyT2 inhibitors, or combination therapies, may hold the key to unlocking the full therapeutic potential of targeting the glycinergic system for the treatment of chronic pain.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 7. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]
- 8. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Org 25543 Cross-Reactivity with Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Org 25543, a potent and selective glycine transporter type 2 (GlyT2) inhibitor, with other key neurotransmitter transporters. The data presented herein is intended to assist researchers in evaluating the selectivity of Org 25543 for its primary target and its potential for off-target effects.
Introduction to Org 25543
Org 25543 is a small molecule inhibitor of the glycine transporter type 2 (GlyT2), a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters. GlyT2 is primarily responsible for the reuptake of glycine into presynaptic terminals of glycinergic neurons, thereby terminating synaptic transmission. Inhibition of GlyT2 by Org 25543 leads to an increase in the extracellular concentration of glycine in the synaptic cleft, potentiating glycinergic inhibitory neurotransmission. This mechanism of action has made Org 25543 a valuable tool for studying the role of glycinergic signaling in various physiological and pathological processes, including pain modulation.
Cross-Reactivity Profile of Org 25543
To assess the selectivity of Org 25543, it has been screened against a wide range of biological targets, including other neurotransmitter transporters. The data consistently demonstrates a high degree of selectivity for GlyT2.
Quantitative Analysis of Transporter Inhibition
The following table summarizes the inhibitory activity of Org 25543 against its primary target, GlyT2, and its lack of significant activity against other major neurotransmitter transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
| Transporter | Target Class | Ligand | Assay Type | Species | IC50 (nM) | Reference |
| GlyT2 | Glycine Transporter | Org 25543 | [3H]glycine uptake | Human | 16 | [1] |
| GlyT1 | Glycine Transporter | Org 25543 | Glycine uptake | - | > 100,000 | [1] |
| DAT | Monoamine Transporter | Org 25543 | Broad Panel Screen | - | > 100,000 | [1] |
| NET | Monoamine Transporter | Org 25543 | Broad Panel Screen | - | > 100,000 | [1] |
| SERT | Monoamine Transporter | Org 25543 | Broad Panel Screen | - | > 100,000 | [1] |
| Other (56 targets) | Various | Org 25543 | Broad Panel Screen | - | > 100,000 | [1] |
Key Findings:
-
Org 25543 is a highly potent inhibitor of human GlyT2, with an IC50 value of 16 nM.[1]
-
The compound exhibits exceptional selectivity for GlyT2 over the closely related glycine transporter, GlyT1, with no significant inhibition observed at concentrations up to 100 µM.[1]
-
In a broad screening panel encompassing 56 other common biological targets, including the key monoamine transporters DAT, NET, and SERT, Org 25543 showed no significant activity at concentrations of 100 µM or higher.[1] This indicates a very low potential for off-target effects mediated by these transporters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Org 25543 and a typical experimental workflow for assessing transporter activity.
Caption: Mechanism of Org 25543 action at the glycinergic synapse.
Caption: Workflow for a radiolabeled substrate uptake assay.
Experimental Protocols
The following provides a generalized protocol for a radioligand binding assay, a common method for determining the cross-reactivity of a compound against a panel of neurotransmitter transporters.
Protocol: Radioligand Binding Assay for Neurotransmitter Transporter Panel
1. Materials and Reagents:
-
Cell membranes or tissue homogenates expressing the target transporters (e.g., DAT, NET, SERT).
-
Radioligands specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT).
-
Org 25543 stock solution.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target transporter).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the transporter of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following for each transporter being tested:
-
Total Binding: Membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding: Membrane preparation, assay buffer, radioligand, and a high concentration of the non-specific binding inhibitor.
-
Test Compound: Membrane preparation, assay buffer, radioligand, and varying concentrations of Org 25543.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Org 25543 concentration.
-
Determine the IC50 value (the concentration of Org 25543 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
If the compound shows no inhibition at the highest concentration tested (e.g., 100 µM), the IC50 is reported as >100 µM.
-
Conclusion
References
Reversible vs. Irreversible GlyT2 Inhibitors: A Comparative Analysis for Therapeutic Development
A close examination of reversible and irreversible inhibitors of the glycine transporter 2 (GlyT2) reveals critical differences in their therapeutic potential, with reversible inhibitors demonstrating a superior safety profile while maintaining efficacy. This guide provides a comprehensive comparison of these two classes of inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers and drug development professionals.
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its synaptic concentration is primarily regulated by the presynaptic glycine transporter 2 (GlyT2).[1] Inhibition of GlyT2 enhances glycinergic neurotransmission, a mechanism that holds significant promise for the treatment of chronic pain and other neurological disorders.[2][3] However, the nature of this inhibition—reversible versus irreversible—is a critical determinant of both the efficacy and toxicity of potential therapeutic agents.[2][4]
Early drug development efforts focused on potent, high-affinity GlyT2 inhibitors. However, several of these compounds, such as Org-25543, were later characterized as biologically irreversible or pseudo-irreversible.[2][5][6] While effective in preclinical pain models, these irreversible inhibitors were associated with significant toxicity, including convulsions and lethality, at higher doses.[2] This adverse safety profile closely mimics the phenotype of GlyT2 knockout mice, suggesting on-target toxicity due to the complete and prolonged shutdown of glycine transport.[1][2]
This has led to a paradigm shift towards the development of reversible GlyT2 inhibitors. These compounds, by allowing for a dynamic equilibrium with the transporter, are hypothesized to provide a therapeutic window that balances effective pain relief with an acceptable safety margin.[2][4] This guide will delve into the comparative data that supports this hypothesis.
Quantitative Comparison of GlyT2 Inhibitors
The following tables summarize the in vitro potency and selectivity of representative reversible and irreversible GlyT2 inhibitors.
Table 1: Irreversible GlyT2 Inhibitor Profile
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT1 | Reference |
| Org-25543 | hGlyT2 | 12 - 17.7 | High (>100 µM) | [2][5] |
Table 2: Reversible GlyT2 Inhibitor Profiles
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT1 | Reference |
| ALX-1393 | hGlyT2 | 25 - 31 | ~160-fold (IC50 ~4 µM) | [2][5][7] |
| N-arachidonoyl-glycine (NAGly) | GlyT2a | ~3,400 - 9,000 | High (little effect on GlyT1) | [8][9] |
| RPI-GLYT2-82 | hGlyT2 | 554 | Not specified | [6] |
In Vivo Performance: Efficacy vs. Toxicity
The distinction between reversible and irreversible inhibitors becomes even more critical in in vivo settings.
Org-25543 (Irreversible): This compound has demonstrated efficacy in rodent models of neuropathic and inflammatory pain at doses as low as 0.06 mg/kg.[2] However, at a dose of 20 mg/kg, Org-25543 was found to be highly toxic, leading to convulsions and death.[2] This narrow therapeutic window is attributed to its irreversible binding to GlyT2.[6]
Reversible Inhibitors: In contrast, a reversible analog of Org-25543, referred to as "compound 1" in one study, also showed efficacy in the formalin pain model but with a significantly improved safety profile, exhibiting a sedative rather than convulsive effect at higher doses.[2] Similarly, the novel reversible inhibitor RPI-GLYT2-82 has been shown to provide analgesia in mouse neuropathic pain models without the adverse neuromotor effects associated with Org-25543.[6] ALX-1393 has also shown antinociceptive effects in various pain models, although its poor brain penetration is a limiting factor for systemic administration.[2][7][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: GlyT2-mediated glycine reuptake at an inhibitory synapse.
Caption: Workflow for a radioactive glycine uptake assay.
Caption: Electrophysiological assessment of inhibitor reversibility.
Experimental Protocols
[³H]Glycine Uptake Assay in HEK293 Cells
Objective: To determine the IC50 value of a test compound for GlyT2.
Materials:
-
HEK293 cells stably expressing human GlyT2.[2]
-
[³H]glycine.[2]
-
HEPES-buffered saline (HBS).[7]
-
Test compound (inhibitor).
-
Scintillation counter.
Procedure:
-
Culture HEK293-hGlyT2 cells to confluence in appropriate cell culture plates.
-
Wash the cells with HBS.
-
Incubate the cells with various concentrations of the test compound or vehicle control in HBS for a predetermined time at 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM).[5][7]
-
After a short incubation period (e.g., 7 minutes), terminate the uptake by rapidly washing the cells with ice-cold HBS.[7]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes
Objective: To assess the reversibility of GlyT2 inhibition.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding human GlyT2.
-
Two-electrode voltage-clamp setup.
-
Glycine solution (e.g., 15 µM).[2]
-
Test compound (inhibitor).
-
Recording solution (e.g., ND96).
Procedure:
-
Inject Xenopus laevis oocytes with cRNA for hGlyT2 and incubate for 2-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).[3]
-
Establish a baseline by applying a pulse of glycine and recording the resulting inward current.[2]
-
Pre-incubate the oocyte with the test compound for a set duration (e.g., 4 minutes).[2]
-
Co-apply the test compound and glycine and record the inhibited current.
-
Perform a washout by perfusing the chamber with the recording solution for a specified time (e.g., 10 minutes).[2]
-
Apply a final pulse of glycine alone and record the recovery current.
-
The degree of recovery of the glycine-induced current after washout indicates the reversibility of the inhibitor. A full recovery suggests a reversible inhibitor, while a lack of recovery indicates irreversible or very slow-dissociation binding.[2]
Conclusion
The comparative analysis of reversible and irreversible GlyT2 inhibitors strongly indicates that a reversible mechanism of action is crucial for developing safe and effective therapeutics. While irreversible inhibitors have demonstrated potent analgesic effects, their association with severe, on-target toxicity limits their clinical utility. Reversible inhibitors, on the other hand, offer the potential for a wider therapeutic window, balancing efficacy with a more favorable safety profile. Future drug discovery efforts should, therefore, prioritize the identification and optimization of reversible GlyT2 inhibitors to unlock the full therapeutic potential of targeting the glycinergic system for pain management and other neurological conditions.[2][11]
References
- 1. Frontiers | Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem [frontiersin.org]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and optimization of glycine transporter 2 inhibitors as potential novel non-opioid analgesics | Poster Board #697 - American Chemical Society [acs.digitellinc.com]
Unraveling the Selectivity of Org 25543 for Glycine Transporter 2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount for designing next-generation therapeutics. This guide provides a detailed comparison of Org 25543, a selective inhibitor of the glycine transporter 2 (GlyT2), with other relevant compounds. We delve into the structural determinants of its selectivity, present comparative quantitative data, and outline the experimental protocols used to derive these insights.
Executive Summary
Org 25543 (N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide) is a potent and selective inhibitor of GlyT2, a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2][3] By blocking GlyT2, Org 25543 increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission. This mechanism of action has made GlyT2 a promising target for the treatment of chronic pain.[2][3][4] However, the clinical development of Org 25543 has been hampered by toxicity concerns, potentially linked to its apparently irreversible binding characteristics.[1][3][5] This guide will explore the structural features governing its high affinity and selectivity for GlyT2, drawing comparisons with another well-characterized GlyT2 inhibitor, ALX1393, and other emerging alternatives.
Comparative Performance of GlyT2 Inhibitors
The selectivity of a GlyT2 inhibitor is crucial to avoid off-target effects, particularly at the closely related glycine transporter 1 (GlyT1), which has a distinct physiological role.[5] The following tables summarize the quantitative data on the performance of Org 25543 and its key comparators.
| Compound | Target | IC50 (nM) | Selectivity (fold) vs. GlyT1 | Binding Characteristics |
| Org 25543 | hGlyT2 | 16[4] | >250 | Apparently Irreversible[1][3] |
| mGlyT2 | 12[6] | >333 | ||
| ALX1393 | hGlyT2 | 100[4][6] | ~40 | Reversible[5] |
| mGlyT2 | 100[6] | |||
| Compound 1 | mGlyT2 | 100[6] | High (Specific value not provided) | Reversible[6] |
| VVZ-149 | GlyT2 | 860[7] | (Not specified) | (Not specified) |
Table 1: Comparative Inhibitory Potency and Selectivity of GlyT2 Inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of the transporter activity.
| Compound | Parameter | Value |
| Org 25543 | Equilibrium Dissociation Constant (Kd) | 7.45 nM[8][9] |
| On-rate (kon) | 1.01 x 10^6 M^-1 s^-1[8][9] | |
| Off-rate (koff) | 7.07 x 10^-3 s^-1[8][9] |
Table 2: Kinetic Binding Parameters of Org 25543 to GlyT2. These parameters provide insight into the association and dissociation rates of the inhibitor with its target.
Structural Determinants of Org 25543 Selectivity
Molecular modeling and mutagenesis studies have revealed that the high selectivity of Org 25543 for GlyT2 is a result of specific interactions with amino acid residues within the transporter's binding pocket. Org 25543, along with ALX1393, binds to a site that overlaps with the substrate-binding site and involves residues from transmembrane domains (TMs) 1, 3, 6, and 8, effectively locking the transporter in an outward-facing conformation.[1][2][3]
Key interactions for Org 25543 are thought to involve a lipid allosteric site.[10] Notably, differential interactions with TM10 are believed to contribute to the distinct binding properties of Org 25543 compared to ALX1393.[1][2] The irreversible nature of Org 25543's inhibition is a significant characteristic, which may be responsible for both its efficacy and its dose-limiting toxicity.[3][5] In contrast, ALX1393 is a reversible inhibitor but exhibits lower selectivity and poor blood-brain barrier permeability.[5][6]
Experimental Protocols
The data presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize GlyT2 inhibitors.
[³H]Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing the target transporter.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions. Cells are then transiently or stably transfected with plasmids encoding human or mouse GlyT2 or GlyT1.
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., Org 25543) for a specified time.
-
The uptake reaction is initiated by adding a solution containing [³H]glycine.
-
After a defined incubation period (e.g., 10 minutes), the uptake is terminated by aspirating the radioactive solution and rapidly washing the cells with ice-cold KRH buffer.
-
-
Data Analysis:
-
Cells are lysed, and the amount of incorporated [³H]glycine is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or in untransfected cells.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mass Spectrometry (MS) Binding Assay
This assay directly measures the binding of a ligand to its target protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
-
Membrane Preparation: Cell membranes expressing GlyT2 are prepared from transfected cells.
-
Binding Reaction:
-
GlyT2-containing membranes are incubated with a known concentration of a reporter ligand (e.g., Org 25543) and varying concentrations of the test compound.
-
The incubation is carried out in an appropriate buffer system until equilibrium is reached.
-
-
Separation and Quantification:
-
The reaction is terminated, and bound and free ligands are separated, typically by rapid filtration.
-
The amount of the reporter ligand bound to the membranes is quantified by LC-MS/MS.
-
-
Data Analysis:
-
Competition binding curves are generated by plotting the amount of bound reporter ligand against the concentration of the test compound.
-
Ki (inhibitory constant) values are determined from the IC50 values using the Cheng-Prusoff equation. Saturation binding experiments, where varying concentrations of the radiolabeled ligand are incubated with the membranes, are used to determine the Kd and Bmax (maximum number of binding sites). Kinetic experiments (on- and off-rate) can also be performed to further characterize the binding.[8][9]
-
Visualizing the GlyT2 Inhibition Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the GlyT2 signaling pathway and the workflow of a typical inhibitor screening process.
Caption: GlyT2's role in glycinergic neurotransmission and its inhibition by Org 25543.
Caption: A generalized workflow for the discovery and characterization of GlyT2 inhibitors.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to Org 25543 and Alternatives for Neuropathic Pain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Org 25543, a potent Glycine Transporter 2 (GlyT2) inhibitor, with established and emerging therapies for neuropathic pain. The following sections detail the performance of Org 25543 against key alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Org 25543, a selective inhibitor of GlyT2, has demonstrated analgesic efficacy in preclinical models by enhancing glycinergic inhibitory neurotransmission in the spinal cord. However, its pseudo-irreversible binding raises concerns about a narrow therapeutic window and potential for dose-limiting side effects. This guide evaluates the in vivo profile of Org 25543 in comparison to other GlyT2 inhibitors, standard-of-care gabapentinoids, and tricyclic antidepressants/SNRIs, providing a comprehensive overview to inform future research and development in the field of non-opioid analgesics.
Comparative In Vivo Efficacy and Safety
The following tables summarize the in vivo performance of Org 25543 and its comparators in rodent models of neuropathic pain, primarily the Chronic Constriction Injury (CCI) and Partial Sciatic Nerve Ligation (pSNL) models. Efficacy is typically assessed by measuring the reversal of mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) and thermal hyperalgesia (paw withdrawal latency to a noxious heat stimulus).
Table 1: In Vivo Efficacy in Rodent Models of Neuropathic Pain
| Compound | Class | Animal Model | Route of Administration | Effective Dose Range | Observed Analgesic Effects | Citations |
| Org 25543 | GlyT2 Inhibitor | Rat (pSNL) | Subcutaneous (s.c.) | 4 mg/kg | Significant antiallodynic effect.[1] | [1] |
| Mouse (Formalin) | Intraperitoneal (i.p.) | ≥0.06 mg/kg | Reduced paw lick duration in the late phase.[2] | [2] | ||
| ALX-1393 | GlyT2 Inhibitor | Rat (CCI) | Intracerebroventricular (i.c.v.) | 25-100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia.[3] | [3] |
| Rat (CCI) | Intrathecal (i.t.) | 100 µg | Antinociceptive effect.[4] | [4] | ||
| Bitopertin | GlyT1 Inhibitor | Rat (CCI) | Subcutaneous (s.c.) / Oral (p.o.) | 1 mg/kg | Ameliorates allodynia.[5] | [5] |
| Mouse (CCI) | Intraperitoneal (i.p.) | 2 mg/kg | Reduces mechanical allodynia and thermal hyperalgesia.[5] | [5] | ||
| Gabapentin | Gabapentinoid | Rat (CCI) | Intraperitoneal (i.p.) | 50-100 mg/kg | Attenuated cold allodynia, mechanical and heat hyperalgesia.[6][7][8][9] | [6][7][8][9] |
| Rat (CCI) | Oral (p.o.) | 30-100 mg/kg | Reverses mechanical allodynia.[10] | [10] | ||
| Pregabalin | Gabapentinoid | Rat (CCI) | Intraperitoneal (i.p.) | 10-30 mg/kg | Decreased latency to escape, indicating analgesia.[11] | [11] |
| Rat (CCI) | Oral (p.o.) | 30 mg/kg | Attenuated neuropathic pain.[12] | [12] | ||
| Amitriptyline | TCA | Rat (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | 10 mg/kg | Completely reversed thermal hyperalgesia, but ineffective against mechanical allodynia.[13] | [13] |
| Rat (CCI) | Intraperitoneal (i.p.) | 5 mg/kg (twice daily) | Reduced thermal hyperalgesia, but not mechanical allodynia.[7] | [7] | ||
| Duloxetine | SNRI | Rat (Oxaliplatin-induced) | Intraperitoneal (i.p.) | 30-60 mg/kg | Significantly reduced cold and mechanical allodynia. |
Table 2: In Vivo Side Effect Profile
| Compound | Class | Observed Side Effects in Rodents | Citations |
| Org 25543 | GlyT2 Inhibitor | Tremors, stereotypies, spasms, convulsions, and mortality at higher doses (e.g., 20 mg/kg).[1][2][14][15] | [1][2][14][15] |
| ALX-1393 | GlyT2 Inhibitor | Respiratory depression and motor deficits at higher doses (e.g., 100 µg, i.t.).[4] | [4] |
| Bitopertin | GlyT1 Inhibitor | No significant effects on general locomotor activity.[5] | [5] |
| Gabapentin | Gabapentinoid | Sedation and motor incoordination.[8] Ataxia at higher doses.[16] | [8][16] |
| Pregabalin | Gabapentinoid | Dizziness and lurching at the beginning of treatment.[17] | [17] |
| Amitriptyline | TCA | Sedation.[18] Potential for dose-related neurotoxicity and cardiovascular side effects.[19][20] Can induce tactile hyperaesthesia in the contralateral paw.[13][21] | [13][18][19][20][21] |
| Duloxetine | SNRI | Generally well-tolerated at effective analgesic doses. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This surgical model is widely used to induce peripheral neuropathy and study the efficacy of analgesic compounds.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). The surgical area on the thigh is shaved and disinfected.[22]
-
Surgical Procedure: A small incision is made on the lateral side of the thigh to expose the sciatic nerve. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture (4-0) are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, ensuring that the epineural circulation is not arrested.[22] The muscle layer is then sutured, and the skin is closed with wound clips or sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-operative Care: Animals are allowed to recover from anesthesia in a warm environment and are monitored for any signs of distress. They are housed individually with easy access to food and water.
-
Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia typically begin 7 to 14 days post-surgery, allowing for the full development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: The test is conducted using a set of calibrated von Frey filaments or an electronic von Frey apparatus. The animal is placed in a transparent plastic chamber with a wire mesh floor, allowing access to the plantar surface of the hind paws.
-
Habituation: Animals are habituated to the testing environment for at least 15-20 minutes before the experiment begins to minimize stress-induced responses.
-
Procedure: The von Frey filament is applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. The stimulus is held for approximately 3-5 seconds. A positive response is noted if the animal briskly withdraws its paw. The "up-down" method is often used to determine the 50% paw withdrawal threshold. The testing begins with a filament in the middle of the range. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is applied.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a formula that takes into account the pattern of positive and negative responses. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the paw withdrawal latency to a radiant heat stimulus.
-
Apparatus: The Hargreaves apparatus consists of a glass platform on which the animal is placed in a clear enclosure. A movable radiant heat source is positioned underneath the glass.[23]
-
Habituation: Similar to the von Frey test, animals are habituated to the apparatus before testing.[23]
-
Procedure: The radiant heat source is positioned under the plantar surface of the hind paw, and the heat stimulus is applied.[23] The latency for the animal to withdraw its paw is automatically recorded.[23] A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.[24]
-
Data Analysis: The paw withdrawal latency is recorded for both the ipsilateral (injured) and contralateral (uninjured) paws. A shorter withdrawal latency in the ipsilateral paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of GlyT2 inhibition and a typical experimental workflow for in vivo validation of a neuropathic pain inhibitor.
Caption: Signaling pathway of Org 25543-mediated analgesia.
References
- 1. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gabapentin - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of the analgesic effects of tricyclic antidepressants on neuropathic pain, diabetic neuropathic pain, and fibromyalgia in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
A Comparative Analysis of Org 25543 Binding Kinetics to Glycine Transporter 2 (GlyT2)
This guide provides a detailed comparison of the binding kinetics of the selective GlyT2 inhibitor, Org 25543, with other alternative compounds. The information is intended for researchers, scientists, and drug development professionals working on novel analgesics and targeting the glycinergic system.
Org 25543 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), which plays a crucial role in regulating glycine levels at the synaptic cleft.[1] By blocking GlyT2, Org 25543 increases the concentration of glycine, an inhibitory neurotransmitter, thereby producing analgesic effects in preclinical models of neuropathic pain.[1][2] However, its development has been hampered by on-target toxicity, suggested to be related to its pseudo-irreversible binding characteristics.[1][3] This has spurred the development of alternative GlyT2 inhibitors with different kinetic profiles.
Comparative Binding Kinetics of GlyT2 Inhibitors
The following table summarizes the quantitative binding kinetics data for Org 25543 and a selection of alternative GlyT2 inhibitors. This data allows for a direct comparison of their potency and binding characteristics.
| Compound | Type of Inhibition | IC50 (nM) | K_d_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Selectivity over GlyT1 |
| Org 25543 | Non-competitive, Pseudo-irreversible | 16 - 20 | 7.45 | 1.01 x 10⁶ | 7.07 x 10⁻³ | >100-fold |
| ALX-1393 | Non-competitive | 31 | - | - | - | ~100-fold |
| Opiranserin (VVZ-149) | Dual antagonist (GlyT2/5HT2A) | 860 | - | - | - | - |
| Acyl-glycine Inhibitors (e.g., N-oleoylglycine) | Non-competitive | ~880 | - | - | - | High |
| RPI-GLYT2-82 | Reversible | - | - | - | Faster off-rate than Org 25543 | - |
Data compiled from multiple sources.[1][3][4][5][6] Note that IC50 and K_d_ values can vary depending on the experimental conditions.
Org 25543 exhibits a high affinity for GlyT2, with IC50 values consistently in the low nanomolar range.[1] A key characteristic is its slow off-rate, contributing to its classification as a pseudo-irreversible or functionally irreversible inhibitor.[1] In contrast, compounds like ALX-1393, while also potent and selective, are described as reversible inhibitors.[2][7] Opiranserin shows a significantly lower affinity for GlyT2 and acts as a dual antagonist. The emerging class of acyl-glycine inhibitors and compounds like RPI-GLYT2-82 are being explored to achieve a more desirable kinetic profile, specifically a faster off-rate, to mitigate the side effects associated with the long-lasting inhibition of Org 25543.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of binding kinetics. Below are protocols for key experiments used to characterize GlyT2 inhibitors.
[³H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to express human GlyT2.[7]
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Inhibition: Cells are pre-incubated with varying concentrations of the test compound (e.g., Org 25543) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Glycine Uptake: The uptake reaction is initiated by adding a solution containing [³H]glycine (e.g., 10 µM final concentration) and continuing the incubation for a short period (e.g., 10 minutes).[8]
-
Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.[8] The cells are then lysed.
-
Quantification: The amount of [³H]glycine taken up by the cells is determined by liquid scintillation counting of the cell lysates.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
MS Binding Assay
This novel assay directly measures the binding of a ligand to the transporter using mass spectrometry.
Methodology:
-
Membrane Preparation: Membrane fractions containing GlyT2 are prepared from cells overexpressing the transporter.
-
Binding Reaction: The membrane fractions are incubated with a reporter ligand (e.g., Org 25543) and varying concentrations of the competitor compound in an assay buffer (e.g., 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.5).[4]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free ligands are separated, for example, by rapid filtration.
-
Quantification: The amount of bound reporter ligand is quantified using a highly sensitive and rapid LC-ESI-MS/MS method.[4][9]
-
Data Analysis: Kinetic parameters such as K_d_, k_on_, and k_off_ are determined from saturation and competition binding experiments.[4]
Electrophysiological Assay (Two-Electrode Voltage Clamp)
This method measures the effect of inhibitors on the currents generated by GlyT2 upon glycine application in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2 and incubated for several days to allow for protein expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Glycine Application: Glycine is applied to the oocyte to evoke a current mediated by GlyT2.
-
Inhibitor Application: The test compound is applied to the oocyte, and the inhibition of the glycine-evoked current is measured.[7]
-
Washout: To assess reversibility, the inhibitor is washed out, and the recovery of the glycine-evoked current is monitored.[7]
-
Data Analysis: Concentration-response curves are generated to determine the potency of the inhibitor. The rate of current recovery after washout provides an indication of the inhibitor's off-rate.
Visualizations
Experimental Workflow for GlyT2 Binding Kinetics
The following diagram illustrates a typical workflow for characterizing the binding kinetics of a novel compound to GlyT2.
Caption: Workflow for characterizing GlyT2 inhibitors.
Signaling Pathway of GlyT2 Inhibition
This diagram illustrates the mechanism of action of GlyT2 inhibitors at the synapse.
Caption: Mechanism of GlyT2 inhibition by Org 25543.
References
- 1. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Org 25543 Effects Across Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy and toxicity of Org 25543, a selective and irreversible inhibitor of the glycine transporter 2 (GlyT2), across various animal models of pain. The significant adverse effects observed at higher doses raise concerns about the reproducibility and therapeutic window of this compound. This document aims to offer a clear overview of the existing experimental data to aid researchers in their assessment of Org 25543 and its analogs.
Quantitative Data Summary
The following tables summarize the effective doses and observed toxicities of Org 25543 in different animal models.
Table 1: Efficacy of Org 25543 in Pain Models
| Animal Model | Species | Route of Administration | Effective Dose | Analgesic Effect |
| Formalin-Induced Pain (Late Phase) | Mouse | Intravenous (i.v.) | ≥0.06 mg/kg | 36% reduction in paw licking time[1] |
| Formalin-Induced Pain (Late Phase) | Mouse | Intravenous (i.v.) | 2 mg/kg | 48% reduction in paw licking time (maximal effect without side effects)[1] |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Intravenous (i.v.) | ED₅₀: 0.07-0.16 mg/kg | Reduction in nociceptive behavior[1] |
| Diabetic Neuropathic Pain | Mouse | Intravenous (i.v.) | ED₅₀: 0.07-0.16 mg/kg | Reduction in nociceptive behavior[1] |
| Partial Sciatic Nerve Ligation (PSNL) | Rat | Subcutaneous (s.c.) | 4 mg/kg | Significant antiallodynic effect[2] |
Table 2: Toxicity Profile of Org 25543
| Animal Model | Species | Route of Administration | Dose | Observed Toxic Effects |
| Formalin-Induced Pain | Mouse | Intravenous (i.v.) | 0.2 mg/kg | Tremors, stereotypies (1 out of 3 mice)[1] |
| Formalin-Induced Pain | Mouse | Intravenous (i.v.) | 2 mg/kg | Tremors, stereotypies (3 out of 3 mice)[1] |
| Formalin-Induced Pain | Mouse | Intravenous (i.v.) | 20 mg/kg | Convulsions and mortality (4 out of 10 mice)[1] |
| Irwin Test | Mouse | Not Specified | 0.2 mg/kg | Tremors, stereotypies (1 out of 3 mice)[1] |
| Irwin Test | Mouse | Not Specified | 2 mg/kg | Tremors, stereotypies (3 out of 3 mice)[1] |
| Not Specified | Mouse | Not Specified | High Doses | Seizures and/or death[3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Org 25543 and the workflows of common preclinical pain models used to assess its effects.
Figure 1. Mechanism of action of Org 25543. By irreversibly inhibiting the GlyT2 transporter on presynaptic neurons, Org 25543 blocks the reuptake of glycine from the synaptic cleft, leading to an accumulation of glycine and enhanced inhibitory neurotransmission.
Figure 2. Experimental workflow for the formalin test. This model assesses nociceptive responses in two distinct phases after a subcutaneous formalin injection into the paw.
Figure 3. Surgical workflow for the partial sciatic nerve ligation (PSNL) model. This procedure creates a state of neuropathic pain, allowing for the evaluation of analgesic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formalin-Induced Pain Model
The formalin test is a widely used model of tonic chemical nociception that produces a biphasic behavioral response.
Materials:
-
Formalin solution (typically 1-5% in saline)
-
Syringes with fine-gauge needles (e.g., 30-gauge)
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Acclimatization: Individually house animals in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.
-
Drug Administration: Administer Org 25543 or the vehicle control at the desired dose and route (e.g., intravenously 5 minutes before formalin injection).
-
Formalin Injection: Gently restrain the animal and inject a standard volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the animal to the observation chamber and start the timer.
-
Behavioral Scoring: Record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociception.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, associated with inflammatory pain and central sensitization.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and vehicle-treated groups for each phase.
Partial Sciatic Nerve Ligation (PSNL) Model
The PSNL model is a surgical procedure that induces neuropathic pain characterized by mechanical allodynia and hyperalgesia.
Materials:
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 6-0 or 8-0 silk)
-
Wound closure materials (sutures, staples)
-
Heating pad for post-operative recovery
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and disinfect the skin over the upper thigh of one hind limb.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Nerve Ligation: Carefully isolate the sciatic nerve and insert a suture needle through approximately one-third to one-half of the dorsal portion of the nerve. Tightly ligate this portion of the nerve.[4][5][6]
-
Wound Closure: Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Post-Operative Care: Place the animal on a heating pad during recovery from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. Allow the animal to recover for a period of several days to weeks for the neuropathic pain state to develop.
-
Behavioral Assessment: Measure mechanical allodynia using von Frey filaments. This involves applying filaments of calibrated stiffness to the plantar surface of the hind paw and determining the paw withdrawal threshold. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates the presence of mechanical allodynia.
Conclusion
The available data indicate that while Org 25543 demonstrates analgesic properties in various animal models of pain, its efficacy is closely linked to a narrow therapeutic window, with significant toxicity observed at and near effective doses. The irreversible nature of its binding to GlyT2 is a likely contributor to these adverse effects.[3][7][8][9] These findings underscore the challenges in achieving reproducible and therapeutically relevant outcomes with Org 25543. For future drug development, a focus on reversible GlyT2 inhibitors may offer a more promising strategy to mitigate the safety concerns while retaining the analgesic potential of this target. Researchers should exercise caution when interpreting efficacy data for Org 25543 and consider the significant potential for confounding toxicities in their experimental designs.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 5. inotiv.com [inotiv.com]
- 6. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Protocol for Org 25543 Hydrochloride
The following provides immediate, essential guidance for the safe handling and proper disposal of Org 25543 hydrochloride, a potent and selective glycine transporter type 2 (GlyT2) inhibitor. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the chemical's known biological activity, its nature as a hydrochloride salt of a complex organic molecule, and general principles of laboratory chemical safety. It is imperative to treat this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Quantitative Data and Physical Properties
While a comprehensive official data sheet is unavailable, the following information has been compiled from available sources.
| Property | Data |
| Chemical Name | N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride[1] |
| Molecular Formula | C₂₄H₃₃ClN₂O₄ (as hydrochloride) |
| Molecular Weight | 448.98 g/mol [1] |
| Physical State | Likely a solid powder, similar to other hydrochloride salts.[2] |
| Solubility | Expected to be soluble in water.[2] |
| Purity | ≥98% (HPLC)[1] |
| Biological Activity | Potent and selective GlyT2 inhibitor (IC₅₀ = 16 nM for hGlyT2).[1] |
| Potential Hazards | Potent biological activity. As a hydrochloride, it may be corrosive and acidic.[3] |
| Incompatible Materials | Strong oxidizing agents, bases.[2][3] |
Experimental Protocols: Proper Disposal Procedures
Given its potent biological activity and its nature as a hydrochloride salt, this compound must be treated as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Step-by-Step Disposal Guide
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including:
-
Waste Segregation:
-
Containerization:
-
Place solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition, without cracks or leaks.[4]
-
For solutions, use a sealed, leak-proof container.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations.[4]
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program or EHS department.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Decontamination of Labware
-
Reusable Glassware: Triple-rinse with a suitable solvent (e.g., ethanol or methanol) capable of dissolving the compound. Collect the rinsate as hazardous waste.[4] Then, wash the glassware as usual.
-
Disposable Items: Any disposable items (e.g., pipette tips, weigh boats, contaminated paper towels) that have come into contact with this compound must be collected and disposed of as solid hazardous waste.[5]
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Org 25543 Hydrochloride
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Org 25543 hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this potent and selective Glycine Transporter 2 (GlyT2) inhibitor.
Chemical Identity:
| Chemical Name | N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride |
| Molecular Formula | C₂₄H₃₂N₂O₄・HCl |
| Molecular Weight | 448.98 g/mol |
| Appearance | White solid powder[1][2] |
| Solubility | Soluble in water and DMSO[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or direct splashing.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, tested for resistance to chemicals. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant. | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat | Full-length, buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | NIOSH-approved, especially when handling the powder outside of a ventilated enclosure. | To prevent inhalation of the powder.[3] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. This process outlines the key steps from preparation to disposal.
Caption: A flowchart illustrating the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
Detailed methodologies for specific experiments using this compound should be developed and approved by the institution's safety committee. The following are general guidelines for preparing stock solutions.
Preparing Stock Solutions:
-
Objective: To prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water or DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and volume. For a 10 mM solution in 10 mL of solvent:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 448.98 g/mol = 0.0449 g or 44.9 mg
-
-
In a chemical fume hood, carefully weigh the calculated amount of the compound.
-
Transfer the powder to the volumetric flask.
-
Add a portion of the solvent to the flask and mix to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution as recommended, typically desiccated at room temperature.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and any other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not pour down the drain.[1][2]
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[2]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
